Product packaging for AZ3976(Cat. No.:)

AZ3976

Cat. No.: B605729
M. Wt: 317.34 g/mol
InChI Key: CKUDSTVQYFRZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ3976 is a novel small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key serine protease inhibitor (serpin) in the fibrinolytic system . It was identified through a high-throughput screening campaign and exhibits profibrinolytic activity. In a plasma clot lysis assay, a model for studying clot dissolution, this compound was active with an IC50 of 16 µM . The compound operates through a unique mechanism of action: it does not bind the active form of PAI-1 but has high affinity for the latent conformation (KD of 0.29 µM) . This compound inhibits PAI-1 by binding to a latent-like prelatent form in equilibrium with the active protein, thereby accelerating the transition of active PAI-1 into its inactive latent state . X-ray crystallographic structures of the this compound-latent PAI-1 complex, determined at 2.4 Å resolution, show the inhibitor bound in the flexible joint region, with the entrance to the binding cavity located between α-helix D and β-strand 2A . This mode of action, supported by structural data, provides valuable opportunities for advanced small molecule drug design in the development of therapeutically useful PAI-1 inhibitors for conditions like cardiovascular diseases and cancer . This product is intended for Research Use Only and is not approved for use in humans or for diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N5O3 B605729 AZ3976

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDSTVQYFRZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ3976: A Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

PAI-1 Signaling and Point of Intervention by AZ3976

PAI-1_Signaling_Pathway tPA tPA / uPA Plasmin Plasmin tPA->Plasmin Activates PAI1_complex PAI-1/tPA/uPA (Inactive Complex) tPA->PAI1_complex Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_degradation Mediates Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation Active_PAI1 Active PAI-1 Active_PAI1->tPA Active_PAI1->PAI1_complex Prelatent_PAI1 Pre-latent PAI-1 (Intermediate) Active_PAI1->Prelatent_PAI1 Equilibrium Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Active_PAI1 Prelatent_PAI1->Latent_PAI1 Spontaneous Conversion This compound This compound This compound->Prelatent_PAI1 Binds & Accelerates Conversion

Quantitative Data Summary

The inhibitory and binding properties of this compound have been quantified through various in vitro assays. The data are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeParameterValue (μM)SpeciesComments
Enzymatic Chromogenic AssayIC5026HumanMeasures direct inhibition of PAI-1 activity.[1][5]
Plasma Clot Lysis AssayIC5016HumanMeasures profibrinolytic activity in a more physiological matrix.[1][5]
Enzymatic Chromogenic AssayInhibitionNo effect at 100 μMRatIndicates species selectivity.[1][7]
Chromogenic Assay with VitronectinInhibitionNo effect at 100 μMHumanVitronectin binding stabilizes PAI-1 and prevents this compound action.[1][2]
Table 2: Binding Affinity and Thermodynamics of this compound
TechniqueLigandAnalyteKD (μM)Stoichiometry (n)Temperature (°C)
Isothermal Calorimetry (ITC)Latent PAI-1This compound0.290.9435
Isothermal Calorimetry (ITC)Active PAI-1This compoundNo measurable binding-35

Structural Biology

Experimental Protocols

Detailed methodologies were crucial for elucidating the unique properties of this compound. Below are summaries of the key experimental protocols employed.

High-Throughput Screening (HTS) and Enzymatic Chromogenic Assay
  • Protocol Outline:

    • A chromogenic tPA substrate is added.

    • The absorbance is measured kinetically using a spectrophotometer.

    • IC50 values are calculated from the dose-response curve.

Plasma Clot Lysis Assay

This assay assesses the profibrinolytic effect of this compound in a more physiologically relevant environment.

  • Protocol Outline:

    • tPA is added to the mixture.

    • Clotting is initiated by the addition of thrombin and calcium chloride.

    • The change in turbidity (clot formation and lysis) is monitored over time in a microplate reader at 37°C.

    • The IC50 is determined as the concentration of this compound that produces a 50% reduction in the clot lysis time.[1]

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC measures the heat released or absorbed during a biomolecular binding event. Titrating the compound into a solution of the protein allows for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH).

  • Protocol Outline:

    • A concentrated solution of this compound is loaded into the titration syringe.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).

Surface Plasmon Resonance (SPR)
  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate, allowing for real-time, label-free analysis of binding kinetics.

  • Protocol Outline (Latency Transition):

    • An anti-tPA antibody is immobilized on the SPR sensor chip, followed by the capture of active tPA.

This compound Characterization Workflow

Experimental_Workflow HTS High-Throughput Screen (Chromogenic Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Functional_Assays Functional Assays Hit_ID->Functional_Assays Biophysical Biophysical Characterization Hit_ID->Biophysical Structural Structural Biology Hit_ID->Structural Chromogenic Chromogenic Assay (IC50 = 26 µM) Functional_Assays->Chromogenic Clot_Lysis Plasma Clot Lysis (IC50 = 16 µM) Functional_Assays->Clot_Lysis Mechanism Mechanism of Action (Binds Pre-latent form) Chromogenic->Mechanism Clot_Lysis->Mechanism ITC Isothermal Titration Calorimetry (ITC) (Binds Latent, not Active PAI-1) Biophysical->ITC SPR Surface Plasmon Resonance (SPR) (Accelerates Latency Transition) Biophysical->SPR ITC->Mechanism SPR->Mechanism Xray X-ray Crystallography (Structure with Latent PAI-1) Structural->Xray Xray->Mechanism

References

The Role of AZ3976 in Accelerating PAI-1 Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Data Summary

The inhibitory and binding properties of AZ3976 have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound

Assay TypeParameterValue (μM)Conditions
Enzymatic Chromogenic AssayIC₅₀26[6][8][9]---
Plasma Clot Lysis AssayIC₅₀16[6][8][9]With added PAI-1
PAI-1 ConformationMethodParameterValueTemperature (°C)
Active PAI-1Isothermal Titration Calorimetry (ITC)K_DNo measurable binding[6]35
Latent PAI-1Isothermal Titration Calorimetry (ITC)K_D0.29 μM[6][7]35
Latent PAI-1Isothermal Titration Calorimetry (ITC)Stoichiometry (n)0.94[6][7]35
Active PAI-1 preparation (containing ~25-30% inactive forms)Isothermal Titration Calorimetry (ITC)K_D0.38 μM[6]35
Active PAI-1 preparation (containing ~25-30% inactive forms)Isothermal Titration Calorimetry (ITC)Stoichiometry (n)0.30[1][6]35
PAI-1 ConcentrationThis compound ConcentrationHalf-life (t₁₂) of Active PAI-1Temperature (°C)
10 nM0 μM (buffer)15 hours20
10 nM20 μM40 minutes[10]20

Signaling and Mechanistic Pathways

PAI1_Latency_Pathway cluster_active Active State cluster_inactive Inactive State cluster_inhibitor Inhibitor Active_PAI1 Active PAI-1 PreLatent_PAI1 Prelatent PAI-1 Active_PAI1->PreLatent_PAI1 Spontaneous Conformational Fluctuation PreLatent_PAI1->Active_PAI1 Reversion Latent_PAI1 Latent PAI-1 PreLatent_PAI1->Latent_PAI1 Latency Transition This compound This compound PreLatent_PAI1->this compound Binding This compound->Latent_PAI1 Accelerates Transition

Experimental Protocols

PAI-1 Activity Assays

a) Enzymatic Chromogenic Assay:

  • Protocol Outline:

    • A constant amount of tPA is added to the mixture.

    • A chromogenic substrate for tPA is added.

    • The rate of color development is measured at a specific wavelength (e.g., 405 nm).

    • IC₅₀ values are calculated from the dose-response curve.

b) Plasma Clot Lysis Assay:

This assay assesses the profibrinolytic activity of compounds in a more physiologically relevant environment.

  • Protocol Outline:

    • Clotting is initiated by the addition of thrombin and calcium.

    • A plasminogen activator (e.g., tPA) is included to initiate fibrinolysis.

    • The time to clot lysis is monitored by measuring changes in turbidity.

    • IC₅₀ values are determined from the concentration-dependent decrease in lysis time.

Binding Assays

a) Isothermal Titration Calorimetry (ITC):

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. The binding constant (K_D) and stoichiometry of the interaction can be determined from the resulting binding isotherm.

  • Protocol Outline:

    • A solution of this compound is placed in the injection syringe.

    • The heat released or absorbed during each injection is measured.

    • The data are fitted to a binding model to determine K_D, n, enthalpy (ΔH), and entropy (ΔS) of binding.

b) Surface Plasmon Resonance (SPR):

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized macromolecule. This allows for real-time monitoring of the association and dissociation phases of the interaction.

  • Protocol Outline:

    • A solution containing this compound is flowed over the chip surface, and the association is monitored.

    • Buffer is then flowed over the chip to monitor the dissociation of the complex.

    • The resulting sensorgram is analyzed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Inhibitory Characterization cluster_binding Binding Analysis cluster_structural Structural Determination HTS High-Throughput Screening (Chromogenic Assay) Chromogenic Enzymatic Chromogenic Assay (IC50) HTS->Chromogenic ClotLysis Plasma Clot Lysis Assay (IC50) HTS->ClotLysis ITC Isothermal Titration Calorimetry (KD, Stoichiometry) Chromogenic->ITC ClotLysis->ITC SPR Surface Plasmon Resonance (Kinetics) ITC->SPR Xray X-ray Crystallography (Binding Site) SPR->Xray

References

AZ3976: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Mechanism of Action

Chemical and Physical Properties

AZ3976 is classified as an azetidine and pyrimidinone derivative.[3] A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₉N₅O₃
Molecular Weight 317.349 g/mol
CAS Number 1418747-15-5
Appearance Solid Powder

Biological Activity and Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data regarding its biological activity and binding affinity.

In Vitro Efficacy
AssayIC₅₀ (μM)
Enzymatic Chromogenic Assay26
Plasma Clot Lysis Assay16
Binding Affinity to Latent PAI-1
ParameterValue
Dissociation Constant (KD) 0.29 μM at 35 °C
Binding Stoichiometry 0.94

Signaling Pathway and Mechanism of Inhibition

AZ3976_Mechanism Mechanism of PAI-1 Inhibition by this compound Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 (Equilibrium Intermediate) Active_PAI1->Prelatent_PAI1 Spontaneous Transition Inhibited_Complex PAI-1 / tPA-uPA Complex (Inhibited) Active_PAI1->Inhibited_Complex Inhibition of Plasminogen Activators Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Accelerated by this compound AZ3976_Complex This compound-Latent PAI-1 Complex Latent_PAI1->AZ3976_Complex Forms Stable Complex This compound This compound This compound->Prelatent_PAI1 Binds to tPA_uPA tPA / uPA

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The methodologies for these experiments are detailed below.

High-Throughput Screening (HTS)

HTS_Workflow High-Throughput Screening Workflow Start Start: ~925,000 Compounds Primary_Screen Primary Chromogenic PAI-1 Assay Start->Primary_Screen Hits 10,331 Compounds with >30% Activity Primary_Screen->Hits Confirmatory_Screen 3-Point Concentration Response Screening Hits->Confirmatory_Screen Confirmed_Hits 3,064 Confirmed Hits (IC50 < 30 µM) Confirmatory_Screen->Confirmed_Hits Lead_Selection Selection based on Potency, Ligand Efficiency, logD, etc. Confirmed_Hits->Lead_Selection Final_Selection Selection of Attractive Series for Plasma Clot Lysis Assay Lead_Selection->Final_Selection AZ3976_Identified This compound Identified as a Representative of a Favorable Series Final_Selection->AZ3976_Identified

Caption: Workflow for the identification of this compound.

Plasma Clot Lysis Assay

This assay was used to evaluate the profibrinolytic activity of this compound in a more physiologically relevant environment.

  • Protocol:

    • The reaction was initiated by adding the preincubated solution to human plasma containing tissue plasminogen activator (tPA).

    • Fibrin clot formation and lysis were monitored by measuring the change in absorbance at 405 nm in a microplate reader at 37°C.[4]

Isothermal Titration Calorimetry (ITC)
  • Protocol:

    • The heat changes upon each injection were measured to determine the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)
  • Protocol:

    • Different concentrations of this compound were flowed over the chip surface.

X-ray Crystallography
  • Protocol:

Conclusion

References

Unveiling the Profibrinolytic Potential of AZ3976: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary: The Efficacy of AZ3976

The profibrinolytic and inhibitory activities of this compound have been quantified through a series of in vitro assays. The key findings are summarized in the table below, providing a clear comparison of its potency in different experimental settings.

ParameterAssayValueNotes
IC50 Chromogenic PAI-1 Assay26 µMMeasures direct inhibition of PAI-1 activity.[1][3]
IC50 Human Plasma Clot Lysis Assay16 µMDemonstrates functional activity in a more physiological context with added PAI-1.[1][3]
K D Isothermal Titration Calorimetry (ITC)0.29 µM (at 35°C)Binding affinity to latent PAI-1.[3]
K D Isothermal Titration Calorimetry (ITC)0.38 µMBinding affinity to a subpopulation of active PAI-1, suggesting a complex interaction.[1]
Specificity tPA Activity AssayNo effect at 100 µMIndicates selectivity for PAI-1 over tissue Plasminogen Activator (tPA).[1][3]
Specificity Chromogenic PAI-1 Assay (with Vitronectin)No inhibition at 100 µMSuggests the interaction with PAI-1 is not affected by the presence of its cofactor, vitronectin.[1][3]

Mechanism of Action: A Novel Approach to PAI-1 Inhibition

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_clot Fibrin Clot Lysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot tPA_uPA tPA / uPA PAI1_active Active PAI-1 PAI1_active->tPA_uPA Inhibition PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Latency Transition This compound This compound This compound->PAI1_active Accelerates FDPs Fibrin Degradation Products Fibrin->FDPs Degradation

Caption: Signaling pathway of this compound-mediated profibrinolysis.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The detailed methodologies for these assays are outlined below.

Chromogenic PAI-1 Assay (High-Throughput Screening)
  • Methodology:

    • 925,529 compounds from the AstraZeneca compound collection were screened.

    • tPA was added to the mixture.

    • A chromogenic substrate for tPA was added, and the absorbance was measured over time.

Human Plasma Clot Lysis Assay

This secondary assay assesses the functional profibrinolytic effect of compounds in a more physiologically relevant environment.

  • Principle: Measures the time it takes for a plasma clot, formed in the presence of a test compound, to lyse. A shorter lysis time indicates a profibrinolytic effect.

  • Methodology:

    • The test compound (this compound) at various concentrations is added to the plasma.

    • Clotting is initiated by the addition of thrombin and calcium.

    • The turbidity of the sample is monitored over time in a microplate reader.

    • The time to 50% lysis is determined from the turbidity curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plasma Human Plasma clotting Initiate Clotting (Thrombin + Ca²⁺) plasma->clotting pai1 PAI-1 (1.7 nM) pai1->plasma Add & Incubate (37°C) This compound This compound (Varying Conc.) This compound->plasma monitor Monitor Turbidity (Spectrophotometer) clotting->monitor lysis_time Determine Time to 50% Lysis monitor->lysis_time ic50 Calculate IC50 lysis_time->ic50

Caption: Workflow for the Human Plasma Clot Lysis Assay.
Isothermal Titration Calorimetry (ITC)

  • Principle: Measures the heat change that occurs when two molecules interact. This allows for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Methodology:

    • The heat released or absorbed upon each injection was measured.

Surface Plasmon Resonance (SPR)
  • Principle: Detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate, allowing for real-time analysis of molecular interactions.

  • Methodology for Latency Transition:

    • A decrease in binding to the tPA antibody and a concurrent increase in binding to the H4B3 antibody in the presence of this compound demonstrated an accelerated transition to the latent state.[3]

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's mechanism of action.

References

AZ3976 in Cardiovascular Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action of AZ3976

Key aspects of its mechanism include:

Signaling Pathway of PAI-1 Inhibition by this compound

AZ3976_Mechanism Active PAI-1 Active PAI-1 Pre-latent PAI-1 Pre-latent PAI-1 Active PAI-1->Pre-latent PAI-1 Spontaneous Transition Latent PAI-1 (Inactive) Latent PAI-1 (Inactive) Pre-latent PAI-1->Latent PAI-1 (Inactive) This compound This compound This compound->Pre-latent PAI-1 Binds and Accelerates PAI1_Fibrinolysis cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA/uPA tPA/uPA tPA/uPA->Plasminogen Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products PAI-1 PAI-1 PAI-1->tPA/uPA Inhibits This compound This compound This compound->PAI-1 Inhibits Atherosclerosis_Workflow Start Ldlr-/- mice Ldlr-/- mice Start->Ldlr-/- mice Western Diet Western Diet Ldlr-/- mice->Western Diet PAI-1 Inhibitor Treatment PAI-1 Inhibitor Treatment Western Diet->PAI-1 Inhibitor Treatment Vehicle Control Vehicle Control Western Diet->Vehicle Control Monitoring Monitoring PAI-1 Inhibitor Treatment->Monitoring Vehicle Control->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

References

Discovery and Initial Characterization of AZ3976: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

The Fibrinolytic Pathway and AZ3976's Point of Intervention

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates Active_PAI1 Active PAI-1 Active_PAI1->tPA_uPA Inhibits PreLatent_PAI1 Pre-latent PAI-1 Active_PAI1->PreLatent_PAI1 Latent_PAI1 Latent PAI-1 (Inactive) This compound This compound This compound->PreLatent_PAI1 Binds to and Accelerates Transition PreLatent_PAI1->Latent_PAI1

Caption: The Fibrinolytic Pathway and the Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Activity of this compound
AssayParameterValue (μM)
Enzymatic Chromogenic AssayIC5026[1]
Plasma Clot Lysis AssayIC5016[1]
Table 2: Binding Affinity of this compound to PAI-1
MethodPAI-1 ConformationParameterValue (μM)Stoichiometry (n)
Isothermal CalorimetryLatentKD0.29[4]0.94[4]
Isothermal CalorimetryActiveKDNo measurable binding-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound. Where specific details were not available in the primary literature, standard protocols have been referenced.

Enzymatic Chromogenic Assay

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 7.4) containing a non-ionic surfactant.

    • Plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251) are prepared in assay buffer.

    • This compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

  • Assay Procedure:

    • A solution containing plasminogen and the chromogenic substrate is added to initiate the colorimetric reaction.

    • The absorbance at 405 nm is measured over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Plasma Clot Lysis Assay

This assay assesses the effect of an inhibitor on the lysis of a fibrin clot formed in human plasma.

Protocol:

  • Reagent Preparation:

    • Citrated human plasma is used as the source of fibrinogen and other coagulation factors.

    • Recombinant human tPA is added to initiate fibrinolysis.

    • Thrombin and calcium chloride (CaCl2) are used to initiate coagulation.

    • This compound is prepared as described for the chromogenic assay.

  • Assay Procedure:

    • In a 96-well plate, citrated plasma is mixed with varying concentrations of this compound and a fixed concentration of tPA.

    • Clotting is initiated by the addition of thrombin and CaCl2.

    • The optical density (absorbance) at 405 nm is monitored over time to measure clot formation and lysis.

  • Data Analysis:

    • The time to 50% clot lysis is determined from the absorbance curve.

    • IC50 values are calculated by plotting the lysis time against the logarithm of the this compound concentration.

Isothermal Titrimetric Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • This compound is dissolved in the final dialysis buffer to minimize heats of dilution.

  • ITC Experiment:

    • The injection syringe is filled with the this compound solution.

    • The heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The raw data is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Protocol:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.

    • Remaining active sites on the chip are blocked.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of this compound (the analyte) are injected over the surface.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

    • After each injection, the surface is regenerated using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) are analyzed to determine the association (kon) and dissociation (koff) rate constants.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Experimental Workflow and Logic

The initial characterization of this compound followed a logical progression of experiments to elucidate its mechanism of action.

Experimental_Workflow HTS High-Throughput Screening (Chromogenic Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Functional_Assay Functional Characterization (Plasma Clot Lysis Assay) Hit_ID->Functional_Assay Activity_Confirmed In Vitro Activity Confirmed Functional_Assay->Activity_Confirmed Binding_Studies Binding Affinity Studies (ITC & SPR) Activity_Confirmed->Binding_Studies Binding_to_Latent Binding to Latent PAI-1 No Binding to Active PAI-1 Binding_Studies->Binding_to_Latent Mechanism_Hypothesis Mechanism Hypothesis: Accelerates Latency Transition Binding_to_Latent->Mechanism_Hypothesis

Caption: Logical workflow for the initial characterization of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for AZ3976 in Plasma Clot Lysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AZ3976

Caption: Mechanism of this compound action on the fibrinolytic pathway.

Experimental Protocol: Plasma Clot Lysis Assay

This protocol is designed to assess the pro-fibrinolytic effect of this compound in a human plasma environment. The assay monitors the formation and subsequent lysis of a fibrin clot over time by measuring changes in turbidity (optical density).

Materials and Reagents:

  • Human platelet-poor plasma (PPP)

  • This compound (stock solution in DMSO)

  • Recombinant human tissue Plasminogen Activator (tPA)

  • Thrombin or Tissue Factor (for clot initiation)

  • Calcium Chloride (CaCl2)

  • Assay Buffer (e.g., HEPES buffered saline)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm at 37°C

Experimental Workflow:

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Clot Formation and Lysis cluster_3 Data Analysis A Prepare this compound dilutions in assay buffer E Add this compound dilutions and PAI-1 to microplate wells A->E B Prepare PAI-1 solution in assay buffer B->E C Prepare tPA and coagulation initiator (Thrombin/TF) mix H Initiate clotting by adding tPA and Thrombin/TF mix C->H D Prepare human platelet-poor plasma G Add plasma to wells D->G F Pre-incubate briefly at 37°C E->F F->G G->H I Immediately place plate in reader at 37°C and start monitoring A405 H->I J Record absorbance over time (e.g., every 2 minutes for up to 10 hours) I->J K Plot A405 vs. Time to generate clot lysis curves J->K L Calculate clot lysis time (e.g., time to 50% reduction in max absorbance) K->L

Caption: Workflow for the plasma clot lysis assay with this compound.

Detailed Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute this compound to the desired concentrations in the assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

  • Assay Setup:

  • Clot Initiation and Monitoring:

    • Immediately place the microplate in a reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 405 nm at regular intervals (e.g., every 2 minutes) for a duration sufficient to observe complete clot lysis (up to 10 hours).[1]

  • Data Analysis:

    • The absorbance values are plotted against time to generate clot lysis curves.

    • The time to 50% clot lysis (the time it takes for the absorbance to decrease by 50% from its maximum) is a key parameter to determine the effect of this compound.

    • The IC50 value, the concentration of this compound that produces 50% of the maximal effect on clot lysis, can be calculated from a dose-response curve.

Data Presentation

The quantitative data from the plasma clot lysis assay can be summarized in a table for clear comparison of the effects of different this compound concentrations.

This compound Concentration (µM)Clot Lysis Time (minutes)% Inhibition of PAI-1 Activity
0 (Control)Insert Value0
1Insert ValueCalculate
5Insert ValueCalculate
10Insert ValueCalculate
25Insert ValueCalculate
50Insert ValueCalculate
100Insert ValueCalculate
200Insert ValueCalculate

Quantitative Data Summary

Assay TypeParameterValueReference
Enzymatic Chromogenic AssayIC50 for PAI-1 inhibition26 µM[1][3][4]
Plasma Clot Lysis AssayIC50 for PAI-1 inhibition16 µM[1][3][4]
Isothermal Titration CalorimetryKD for binding to latent PAI-1 (at 35°C)0.29 µM[1]

Troubleshooting and Considerations

  • DMSO Concentration: The final concentration of DMSO should be kept low (typically <1%) and consistent across all wells to minimize its effect on the assay.

  • Temperature Control: Maintaining a constant temperature of 37°C is critical for the enzymatic reactions involved in coagulation and fibrinolysis.

  • Platelet Contamination: Use platelet-poor plasma to avoid the influence of platelet-derived factors on the assay.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its pro-fibrinolytic properties in a physiologically relevant plasma-based assay.

References

Application Notes for AZ3976: A PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PAI1_Pathway cluster_fibrinolysis Fibrinolysis cluster_compound Compound Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP PAI1 Active PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Latent_PAI1 Latent PAI-1 (Inactive) PAI1->Latent_PAI1 Accelerates Transition AZ3976 This compound This compound->PAI1

Caption: this compound inhibits active PAI-1 by accelerating its conversion to an inactive latent form.

Solubility Data

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is recommended to first prepare a high-concentration stock solution in DMSO, which can then be diluted into the appropriate aqueous buffer or cell culture medium. Note that the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

SolventConcentrationCommentsSource
DMSO 100 mg/mL (approx. 315 mM)Ultrasonic assistance may be required for complete dissolution. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMSO 100 mM (Stock Solution)Compound was routinely dissolved to a stock concentration of 100 mM for experimental use.[5]

Experimental Workflow Overview

The following diagram outlines a general workflow for utilizing this compound in both in vitro and in vivo research settings.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Weigh this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock ws Prepare Working Solution in Culture Medium/Buffer stock->ws vehicle Prepare Dosing Vehicle (e.g., DMSO/PEG300/Tween/Saline) stock->vehicle treat Treat Cells or Perform Assay ws->treat acquire Acquire Data (e.g., Plate Reader) treat->acquire analyze Analyze & Interpret Results acquire->analyze formulate Formulate this compound for Injection vehicle->formulate administer Administer to Animal Model formulate->administer administer->analyze

Caption: General experimental workflow for using this compound in research applications.

Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various experimental needs.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mM). A stock concentration of 100 mM was used for binding and activity assays.[5]

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If particulates remain, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Protocol 2: In Vitro Cell Viability Assay (MTT-Based)

This protocol provides a general method for assessing the cytotoxic or cytostatic effects of this compound on a chosen cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle control" well containing only the medium with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine metrics such as the IC₅₀ value.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a formulation of this compound suitable for in vivo studies, based on a vehicle designed to improve solubility and bioavailability.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL, prepared as in Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This procedure is adapted from a standard protocol for formulating hydrophobic compounds for in vivo use.[1] The following yields a 1 mL working solution at 2.5 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until evenly distributed.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly. The resulting formulation should be a clear solution.[1]

  • The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL. Adjust volumes as needed for different final concentrations, keeping the vehicle ratios consistent.

  • Administer to the animal model as required by the specific study design.[10][11]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Storage and Stability

Proper storage of AZ3976 is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid -20°C or -80°CUp to 6 monthsStore in a tightly sealed vial.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][5]
Working Solution Same day useN/APrepare fresh for each experiment, especially for in vivo studies.[1][5]

General Handling:

  • Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes.

  • Short periods (less than one week) at ambient temperatures, such as during shipping, are unlikely to affect product quality.[5]

Solubility and Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO).

SolventMaximum Concentration
DMSO 10 mM[6]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required amount of this compound and DMSO based on the desired volume of stock solution. The molecular weight of this compound can be found on the manufacturer's data sheet.

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound solid.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.

Protocol for Preparing an In Vivo Working Solution:

For in vivo experiments, a working solution can be prepared to yield a clear solution of ≥ 2.5 mg/mL.[1] The following protocol is an example:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • This working solution should be prepared fresh and used on the same day.[1]

Mechanism of Action

AZ3976_Mechanism cluster_PAI1_States PAI-1 Conformations cluster_Inhibitor Inhibitor Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 Active_PAI1->Prelatent_PAI1 Spontaneous Transition tPA_uPA tPA / uPA Active_PAI1->tPA_uPA Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 This compound This compound This compound->Prelatent_PAI1 Binds & Accelerates Transition

In Vitro Activity

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

Assay TypeIC50
Enzymatic Chromogenic Assay 26 µM[1][2][8]
Plasma Clot Lysis Assay 16 µM[1][2][8]
Binding AssayDissociation Constant (KD)
Isothermal Calorimetry (ITC) 0.29 µM (to latent PAI-1 at 35°C)[2][3]

Experimental Protocols

Plasma Clot Lysis Assay

This assay measures the ability of this compound to enhance fibrinolysis in a plasma environment.

Materials:

  • Human plasma

  • Tissue-type plasminogen activator (tPA)

  • This compound

  • Assay buffer

  • Microplate reader capable of reading absorbance at 405 nm

Protocol: [2][3]

  • Immediately monitor the change in absorbance at 405 nm in a microplate reader at 37°C. Readings should be taken at regular intervals (e.g., every 2 minutes) for up to 10 hours.

  • The time to clot lysis is determined from the absorbance curve. The IC50 value can be calculated by plotting the clot lysis time against the concentration of this compound.

Clot_Lysis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis PAI1 PAI-1 (1.7 nM) Reaction_Mix Reaction Mixture (50% Plasma, 1.2 nM tPA, 0.65 nM PAI-1) PAI1->Reaction_Mix This compound This compound (Concentration Gradient) This compound->Reaction_Mix Pre-incubate at 37°C Plasma_tPA Human Plasma + tPA Plasma_tPA->Reaction_Mix Reader Microplate Reader (405 nm, 37°C) Reaction_Mix->Reader Data_Analysis Calculate Clot Lysis Time and IC50 Reader->Data_Analysis

Caption: Workflow for the Plasma Clot Lysis Assay.

Surface Plasmon Resonance (SPR) for Binding Analysis

Materials:

  • SPR instrument and sensor chips

  • This compound

  • Running buffer (e.g., PBSTD)

  • DMSO

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched between the analyte and the running buffer. A typical starting concentration for analysis is 20 µM.

  • Monitor the association and dissociation phases.

  • Regenerate the sensor surface if necessary.

  • Analyze the resulting sensorgrams to determine binding kinetics and affinity.

Signaling Pathway Context

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 Active PAI-1 PAI1->tPA_uPA Inhibition This compound This compound This compound->PAI1 Inactivation

Caption: Role of this compound in the Fibrinolytic Pathway.

References

Application Note: Determining the Binding Kinetics of AZD3976 to Monocarboxylate Transporter 1 (MCT1) using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane transporter responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1] In the context of cancer, MCT1 plays a crucial role in cellular metabolism, particularly in the "lactate shuttle" between glycolytic and oxidative tumor cells.[2][3] This metabolic symbiosis allows cancer cells to adapt to the tumor microenvironment and sustain proliferation.[2][3] Consequently, MCT1 has emerged as a promising therapeutic target for cancer treatment.

AZD3976 is a potent and selective inhibitor of MCT1.[4] By blocking lactate transport, AZD3976 disrupts the metabolic adaptability of cancer cells, leading to increased intracellular lactate, altered glycolysis, and ultimately, inhibition of tumor growth.[4] Understanding the binding kinetics of AZD3976 to MCT1 is critical for optimizing its therapeutic efficacy and for the development of novel MCT1 inhibitors.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that enables the quantitative analysis of molecular interactions.[5] It is a powerful tool for determining the binding affinity (K D ), association rate constant (k a ), and dissociation rate constant (k d ) of small molecules to their protein targets.[6] This application note provides a detailed protocol for determining the binding kinetics of AZD3976 to human MCT1 using SPR.

Signaling Pathway and Mechanism of Action

MCT1 facilitates the transport of lactate across the cell membrane, a process that is vital for maintaining intracellular pH and providing metabolic substrates.[2] In the tumor microenvironment, hypoxic cancer cells upregulate glycolysis and export lactate via MCT4.[2] Normoxic cancer cells, in turn, can take up this lactate via MCT1 and use it as a fuel source for oxidative phosphorylation.[2] AZD3976 inhibits MCT1, thereby blocking this lactate uptake and disrupting the metabolic symbiosis within the tumor. This leads to an accumulation of intracellular lactate and a disruption of the cellular energy supply, ultimately inhibiting cancer cell proliferation and survival.

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 H+ Lactate_in Lactate MCT1->Lactate_in H+ Pyruvate Pyruvate Lactate_in->Pyruvate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Cell_Proliferation Cancer Cell Proliferation TCA_Cycle->Cell_Proliferation AZD3976 AZD3976 AZD3976->MCT1 Inhibition

Figure 1: Mechanism of Action of AZD3976 on MCT1-mediated lactate transport.

Experimental Workflow for SPR Analysis

The general workflow for determining the binding kinetics of AZD3976 to MCT1 involves immobilization of the MCT1 protein on an SPR sensor chip, followed by the injection of varying concentrations of AZD3976 to monitor the binding events in real-time.

SPR_Workflow A Sensor Chip Preparation B MCT1 Immobilization A->B Amine Coupling D Binding Analysis (Association/Dissociation) B->D Ligand C AZD3976 Sample Preparation C->D E Surface Regeneration D->E Remove bound analyte F Data Processing and Kinetic Analysis D->F Sensorgrams E->D Next concentration

References

Application Note: Isothermal Titration Calorimetry (ITC) Analysis of the PAI-1 Inhibitor AZ3976

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3]

Principle of Isothermal Titration Calorimetry

ITC experiments measure the heat change that occurs when a ligand is titrated into a solution containing a macromolecule. The instrument consists of a reference cell and a sample cell maintained at a constant temperature.[3][10] The ligand is injected in small aliquots from a syringe into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic), creating a temperature difference between the sample and reference cells.[1] Feedback heaters respond instantly to maintain a zero temperature difference, and the power required to do so is recorded as a peak on the thermogram. As the macromolecule becomes saturated with the ligand, the heat change diminishes until only the heat of dilution is observed. The resulting data are integrated and fit to a binding model to extract the thermodynamic parameters.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_protein Prepare Protein (in cell) prep_ligand Prepare Ligand (in syringe) degas Degas Samples & Buffers load Load Samples into Calorimeter degas->load equilibrate Thermal Equilibration load->equilibrate titrate Perform Automated Titration equilibrate->titrate integrate Integrate Raw Data (Heat per Injection) titrate->integrate fit Fit to Binding Model integrate->fit results Obtain Thermodynamic Parameters (KD, n, ΔH, ΔS) fit->results

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

AZ3976 Mechanism of Action & PAI-1 Signaling

AZ3976_Mechanism active Active PAI-1 prelatent Pre-latent PAI-1 (Transient State) active->prelatent Spontaneous Equilibrium inhibitor This compound complex [Pre-latent PAI-1 • this compound] Complex prelatent->complex Binding (Measured by ITC) latent Latent PAI-1 (Inactive) inhibitor->complex complex->latent Accelerated Transition (Inhibition Mechanism)

Fibrinolysis_Pathway cluster_pathway Fibrinolysis Cascade PA t-PA / u-PA (Plasminogen Activators) Plasmin Plasmin (Active Protease) PA->Plasmin Activates Plasminogen Plasminogen (Inactive) FDP Fibrin Degradation Products Plasmin->FDP Degrades Fibrin Fibrin (Clot) PAI1 Active PAI-1 PAI1->PA Inhibits Latent_PAI1 Latent PAI-1 (Inactive) PAI1->Latent_PAI1 AZ This compound AZ->Latent_PAI1 Accelerates Inactivation

References

Application Notes and Protocols for AZ3976 in Cell-Based PAI-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The inhibitory activity of AZ3976 has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeReference
IC50 26 µMEnzymatic Chromogenic Assay[3][4][5]
IC50 16 µMPlasma Clot Lysis Assay[3][4][5]
KD (for latent PAI-1) 0.29 µMIsothermal Calorimetry[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_cellular_effects Cellular Interactions Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA / uPA tPA->Plasmin activates PAI1_Complex PAI-1 / tPA-uPA Complex (Inactive) tPA->PAI1_Complex Active_PAI1 Active PAI-1 Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 spontaneous conversion Active_PAI1->PAI1_Complex inhibits This compound This compound This compound->Latent_PAI1 binds & accelerates conversion LRP1 LRP1 Receptor PAI1_Complex->LRP1 binds Cell_Migration Cell Migration PAI1_Complex->Cell_Migration modulates Endocytosis Endocytosis & Clearance LRP1->Endocytosis triggers

Cell_Assay_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_collection 2. Sample Preparation cluster_assay 3. PAI-1 Activity Measurement (Chromogenic Assay) A Seed cells (e.g., HT-1080, endothelial cells) in a 96-well plate B Induce PAI-1 expression (e.g., with TGF-β1) A->B C Treat cells with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell culture supernatant D->E F Centrifuge to remove cellular debris E->F G Incubate supernatant with a known excess of tPA F->G H Add plasminogen and a chromogenic plasmin substrate G->H I Measure absorbance at 405 nm H->I J Calculate PAI-1 activity (inversely proportional to absorbance) I->J

Experimental Protocols

Protocol 1: Cell-Based PAI-1 Activity Assay

Materials:

  • Appropriate cell culture medium and supplements.

  • This compound.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of growth.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Once cells are confluent, replace the growth medium with a serum-free or low-serum medium.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Collection of Supernatant:

    • Carefully collect the cell culture supernatant from each well.

    • Add plasminogen and the chromogenic plasmin substrate to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Take readings kinetically over a period of time (e.g., every 5 minutes for 1 hour) or as an endpoint reading after a defined incubation period at 37°C.[8]

  • Data Analysis:

Protocol 2: In Vitro Enzymatic Chromogenic PAI-1 Assay (Reference Protocol)

Materials:

  • Recombinant human tPA.

  • Plasminogen.

  • Plasmin-specific chromogenic substrate.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20, 0.1% BSA).[5]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Inhibition Reaction:

    • Add a fixed concentration of tPA (e.g., 16 nM final concentration) to each well.[5]

  • Measurement of Residual tPA Activity:

    • Add plasminogen and the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm kinetically.

  • Data Analysis:

    • Determine the rate of substrate cleavage for each concentration of this compound.

    • Plot the percentage of tPA inhibition versus the this compound concentration to calculate the IC50 value.

Protocol 3: Plasma Clot Lysis Assay (Reference Protocol)

Materials:

  • Human platelet-poor plasma.

  • Recombinant human tPA.

  • Calcium chloride (CaCl2).

  • This compound.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Pre-incubation:

  • Clot Formation and Lysis:

    • Initiate clot formation by adding CaCl2.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measurement:

    • Monitor the change in absorbance at 405 nm over time (e.g., every 2 minutes for up to 10 hours).[3] The absorbance will first increase as the fibrin clot forms and then decrease as the clot lyses.

  • Data Analysis:

    • Determine the time required for 50% clot lysis for each concentration of this compound.

    • Plot the 50% lysis time against the this compound concentration to determine the IC50 value.

Conclusion

References

In vivo formulation and administration of AZ3976.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes provide a comprehensive overview of the available in vitro data for AZ3976, its mechanism of action, and theoretical considerations for formulation based on its physicochemical properties. The information is intended to guide researchers on the appropriate use of this compound in laboratory settings and to provide context on its limitations for in vivo applications.

Mechanism of Action

AZ3976_Mechanism_of_Action cluster_acceleration Active_PAI1 Active PAI-1 Prelatent_PAI1 Pre-latent PAI-1 (Intermediate) Active_PAI1->Prelatent_PAI1 Equilibrium tPA_uPA tPA / uPA Active_PAI1->tPA_uPA Inhibits Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition Prelatent_PAI1->Latent_PAI1 Accelerated Transition This compound This compound This compound->Prelatent_PAI1 Binds to Inhibition Inhibition of Fibrinolysis Chromogenic_Assay_Workflow Start Start Preincubation Pre-incubate PAI-1 with this compound Start->Preincubation Add_tPA Add tPA Preincubation->Add_tPA Add_Substrate Add Chromogenic Substrate for tPA Add_tPA->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure End Calculate % Inhibition Measure->End

References

Application Note: Chromogenic Substrate Assay for Measuring AZ3976 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Assay Principle

cluster_0 Fibrinolytic Cascade cluster_1 Inhibition Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Substrate Chromogenic Substrate (Colorless) Product Colored Product Substrate->Product Cleaved by tPA tPA PAI1 Active PAI-1 PAI1->tPA Inhibits Latent_PAI1 Latent PAI-1 (Inactive) PAI1->Latent_PAI1 Accelerated Transition AZ3976 This compound This compound->PAI1 Inhibits

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in multiple functional assays. The following table summarizes the key quantitative metrics for this compound activity.

Assay TypeParameterValue (µM)Notes
Enzymatic Chromogenic AssayIC₅₀26Measures direct inhibition of PAI-1 activity in a purified system.[4][5][6]
Human Plasma Clot Lysis AssayIC₅₀16Measures the profibrinolytic activity in a more complex biological matrix (plasma).[4][5][6]

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted for high-throughput screening.

Required Materials
  • Reagents:

    • Recombinant human tissue-type Plasminogen Activator (tPA)

    • Human Plasminogen

    • Chromogenic Plasmin Substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)

    • This compound compound

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 37°C incubator

    • 96-well clear, flat-bottom microplates

    • Multichannel pipettes

    • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solutions: Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay well should be kept constant and ideally below 1%.

Assay Procedure

The experimental workflow is outlined in the diagram below.

start Start: Reagent Preparation prep_az Prepare this compound serial dilutions start->prep_az add_pai Add PAI-1 to wells prep_az->add_pai add_az Add this compound dilutions or vehicle (control) to wells add_pai->add_az incubate1 Pre-incubate PAI-1 and this compound (e.g., 15 min at 37°C) add_az->incubate1 add_tpa_plg Add tPA and Plasminogen mixture incubate1->add_tpa_plg incubate2 Incubate to allow Plasmin generation (e.g., 10 min at 37°C) add_tpa_plg->incubate2 add_sub Add Chromogenic Substrate incubate2->add_sub read Measure Absorbance at 405 nm (Kinetic or Endpoint) add_sub->read analyze Data Analysis: 1. Calculate % Inhibition 2. Plot Dose-Response Curve 3. Determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the this compound chromogenic assay.

    • Add 20 µL of Assay Buffer to all wells.

    • Add 10 µL of serially diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.

  • Initiation of Plasminogen Activation:

    • Prepare a mixture of tPA and Plasminogen in Assay Buffer.

    • Add 30 µL of the tPA/Plasminogen mixture to all wells to start the reaction.

    • Incubate for 10 minutes at 37°C.

  • Chromogenic Reaction and Measurement:

    • Add 30 µL of the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm (A₄₀₅) over time (kinetic assay) or after a fixed incubation period (e.g., 10-30 minutes, endpoint assay).

Controls
  • Blank: Wells containing only Assay Buffer and the chromogenic substrate.

Data Analysis

  • Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of PAI-1 inhibition for each this compound concentration: % Inhibition = 100 * (Sample A₄₀₅ - Control A₄₀₅ [No this compound]) / (Control A₄₀₅ [No PAI-1] - Control A₄₀₅ [No this compound])

Mechanism of this compound Inhibition

Active Active PAI-1 Prelatent Prelatent PAI-1 (Transient Intermediate) Active->Prelatent Equilibrium Latent Latent PAI-1 (Inactive) Prelatent->Latent Slow, Spontaneous Transition Prelatent->Latent Fast, Accelerated Transition AZ This compound AZ->Prelatent Binds to

Caption: Logical relationship of this compound's inhibitory mechanism.

References

Application Notes and Protocols: X-ray Crystallography of AZ3976 in Complex with PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

Biochemical and Biophysical Data
ParameterValueAssay ConditionReference
IC50 26 µMEnzymatic Chromogenic Assay[1][3]
IC50 16 µMPlasma Clot Lysis Assay[1][3]
KD 0.29 µMIsothermal Titration Calorimetry (ITC) with latent PAI-1 at 35 °C[1][2]
Binding Stoichiometry (n) 0.94ITC with latent PAI-1[1][2]
KD 0.38 µMITC with a preparation of active PAI-1 (binding to a subpopulation)[1][5]
Binding Stoichiometry (n) 0.30ITC with a preparation of active PAI-1[1][5]
Crystallographic Data
ParameterValue
PDB ID 4AQH
Resolution 2.4 Å
Space Group Not explicitly stated in abstracts
Unit Cell Dimensions Not explicitly stated in abstracts
R-work / R-free Not explicitly stated in abstracts

Experimental Protocols

PAI-1 Expression and Purification

Protocol:

  • Expression:

    • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Assess the purity of the protein by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

Protocol:

  • Conduct the titration experiment at a controlled temperature (e.g., 35°C).[1]

  • Analyze the resulting data by fitting it to a suitable binding model to determine the KD, n, enthalpy (ΔH), and entropy (ΔS) of binding.

Crystallization of the AZ3976-PAI-1 Complex

Protocol:

  • Crystallization:

    • Use the hanging-drop or sitting-drop vapor diffusion method.

    • Mix the protein-ligand complex solution with a crystallization screening solution in a 1:1 or 2:1 ratio.

    • Equilibrate the drop against a reservoir solution containing a precipitant (e.g., polyethylene glycol).

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Monitor the plates for crystal growth over several days to weeks.

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the three-dimensional structure of the complex.

Protocol:

  • Cryo-protection: Transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in an X-ray beamline.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and obtain the final structure.

Visualizations

PAI-1 Signaling and Inhibition by this compound

PAI1_Inhibition_Pathway cluster_0 Physiological Regulation cluster_1 Inhibition by this compound Active PAI-1 Active PAI-1 tPA/uPA tPA/uPA Active PAI-1->tPA/uPA inhibits Plasmin Plasmin tPA/uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin Degradation Fibrin Degradation Plasmin->Fibrin Degradation degrades Fibrin Clot Fibrin Clot Fibrin Clot->Fibrin Degradation Active PAI-1_2 Active PAI-1 Latent PAI-1 Latent PAI-1 (Inactive) Active PAI-1_2->Latent PAI-1 spontaneous transition Active PAI-1_2->Latent PAI-1 accelerated by This compound binding to pre-latent form This compound This compound This compound->Latent PAI-1 binds

Experimental Workflow for Structure Determination

Crystallography_Workflow cluster_protein Protein Preparation cluster_complex Complex Formation cluster_cryst Crystallography expr PAI-1 Expression (E. coli) puri Purification (Chromatography) expr->puri complex Latent PAI-1 + this compound Incubation puri->complex inhib This compound inhib->complex cryst Crystallization (Vapor Diffusion) complex->cryst data X-ray Data Collection (Synchrotron) cryst->data solve Structure Solution (Molecular Replacement) data->solve refine Model Building & Refinement solve->refine structure Final Structure (PDB: 4AQH) refine->structure

References

Troubleshooting & Optimization

Troubleshooting AZ3976 inactivity in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AZ3976 in their experiments. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, leading to its apparent inactivity.

Observation/Problem Potential Cause Recommended Action
This compound shows no or low activity in an in vitro assay. Incorrect form of PAI-1: this compound does not bind to active Plasminogen Activator Inhibitor-1 (PAI-1) but to its latent form.[1][2][3] The primary mechanism of action is accelerating the conversion of active PAI-1 to its latent, inactive conformation.[1][2][3]Ensure that the experimental setup allows for the transition of active PAI-1 to the latent form. The presence of active PAI-1 is necessary for the inhibitory effect of this compound to be observed over time.
Inappropriate assay conditions: The inhibitory effect of this compound is dependent on the pre-incubation time with active PAI-1 to allow for the latency transition.[1]Pre-incubate this compound with active PAI-1 before adding other components of the assay, such as tissue Plasminogen Activator (tPA).[1]
Compound degradation: Improper storage can lead to the degradation of this compound.Store the compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Low concentration: The concentration of this compound may be below its effective range for the specific assay.Refer to the provided IC50 values as a starting point for concentration optimization. A concentration of at least 100 times the in vitro Ki is often recommended for cell-based assays.[5]
Species specificity: The binding pocket for this compound on PAI-1 is not well-conserved across species.[6] For instance, this compound has shown no effect on rat PAI-1 at a concentration of 100 µM.[6]Verify the species of PAI-1 being used in the experiment. This compound is characterized for its activity against human PAI-1.
Variability in experimental results. Inconsistent PAI-1 activity: The specific activity of the PAI-1 preparation can vary, impacting the apparent efficacy of this compound.[1]Characterize the specific activity of each batch of PAI-1 used. Preparations of active PAI-1 often contain a fraction of inactive/latent protein.[1]
Solubility issues: this compound is typically dissolved in DMSO. Poor dissolution or precipitation in aqueous buffers can lead to inconsistent concentrations.Ensure complete dissolution of the DMSO stock in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all conditions.[5]
This compound does not affect the PAI-1/vitronectin complex. Mechanism of action: this compound does not disrupt the pre-formed complex between PAI-1 and vitronectin (VN).[1][7]This is an expected outcome. The experimental design should not rely on the disruption of the PAI-1/VN complex.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 26 µMEnzymatic chromogenic assay for PAI-1 inhibition.[1][3][4]
IC50 16 µMHuman plasma clot lysis assay with added PAI-1.[1][3][4]
KD 0.29 µMIsothermal Titration Calorimetry (ITC) for binding to latent PAI-1 at 35 °C.[1][3]
Binding Stoichiometry (n) 0.94ITC for binding to latent PAI-1.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in 100% DMSO to prepare a stock solution (e.g., 100 mM).[1] For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for up to one month.[4][8]

Q4: Can this compound be used in cell-based assays?

A4: While the provided literature primarily focuses on in vitro biochemical and plasma-based assays, the principles of its mechanism of action should be considered for cell-based experiments. Cell permeability and potential off-target effects would need to be evaluated.[9][10] The effective concentration in a cellular context may be significantly higher than the in vitro IC50 values.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound Binding to Latent PAI-1
  • Compound Preparation: Prepare a 1 mM stock solution of this compound in the same buffer as the protein.

  • ITC Experiment:

    • Load the injection syringe with 1 mM this compound.

    • Set the experiment temperature to 35°C.

  • Data Analysis: Analyze the resulting binding isotherm using a single-site binding model to determine the dissociation constant (KD), binding stoichiometry (n), and thermodynamic parameters.

Plasma Clot Lysis Assay

This protocol is based on the functional assay used to determine the profibrinolytic activity of this compound.[1]

  • Reagent Preparation:

    • Prepare a range of concentrations of this compound.

  • Clot Formation and Lysis:

    • Monitor fibrin formation and subsequent lysis by measuring the change in absorbance at 405 nm in a microplate reader at 37°C at regular intervals (e.g., every 2 minutes) for up to 10 hours.

  • Data Analysis: Plot the absorbance versus time to visualize the clot formation and lysis curves. The time to 50% clot lysis can be determined and plotted against the this compound concentration to calculate the IC50 value.

Visualizations

This compound Mechanism of Action

AZ3976_Mechanism cluster_pai1 PAI-1 Conformations Active_PAI1 Active PAI-1 Prelatent_PAI1 Prelatent PAI-1 Active_PAI1->Prelatent_PAI1 Equilibrium tPA_uPA tPA / uPA Active_PAI1->tPA_uPA Inhibits Latent_PAI1 Latent PAI-1 (Inactive) Prelatent_PAI1->Latent_PAI1 Spontaneous Transition Prelatent_PAI1->Latent_PAI1 Accelerated Transition This compound This compound This compound->Prelatent_PAI1 Binds to Inhibition Inhibition of Fibrinolysis

Troubleshooting Workflow for this compound Inactivity

AZ3976_Troubleshooting start Start: This compound Inactive check_pai1 Check PAI-1 Form (Active & Convertible?) start->check_pai1 check_protocol Review Protocol: Pre-incubation? check_pai1->check_protocol PAI-1 OK optimize Optimize Assay Conditions check_pai1->optimize Incorrect Form check_compound Verify Compound: Storage & Concentration? check_protocol->check_compound Protocol OK check_protocol->optimize No Pre-incubation check_species Confirm Species: Human PAI-1? check_compound->check_species Compound OK check_compound->optimize Degraded/Wrong Conc. check_species->start Incorrect Species check_species->optimize Species OK success Activity Observed optimize->success

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Understanding the Impact of Vitronectin on AZ3976-Mediated PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q4: Can I use a higher concentration of AZ3976 to overcome the effect of vitronectin?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound shows potent PAI-1 inhibition in a purified system but has no effect in a plasma-based assay. Plasma contains high concentrations of vitronectin, which binds to PAI-1 and prevents this compound from inhibiting it.For initial screening and mechanistic studies, use purified active PAI-1 in the absence of vitronectin. To assess the efficacy of inhibitors in a more physiological context, consider using vitronectin-depleted plasma or be aware that the presence of vitronectin will likely impact the activity of compounds like this compound.
Inconsistent IC50 values for this compound in different experiments. The activity of PAI-1 can vary depending on its conformational state (active, latent, or substrate). The rate of conversion to the latent form can be influenced by temperature, pH, and the presence of stabilizing agents.Ensure consistent experimental conditions, including buffer composition, temperature, and incubation times. Use freshly prepared or properly stored active PAI-1 for each experiment to minimize the presence of the latent form at the start of the assay.
Difficulty in detecting the binding of this compound to active PAI-1 using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This compound has a very low affinity for active PAI-1 and primarily binds to the latent or a pre-latent conformation.To study the binding interaction, use latent PAI-1 as the analyte. Alternatively, monitor the rate of latency transition in the presence of this compound to indirectly measure its effect.
My plasma clot lysis assay shows no effect of this compound. Similar to the chromogenic assay issue, endogenous vitronectin in the plasma will antagonize the action of this compound.Acknowledge that in a standard plasma clot lysis assay, the effect of this compound will be minimal to none due to vitronectin. This highlights the importance of considering the physiological context when evaluating PAI-1 inhibitors.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Assay Type Parameter Value Conditions
Enzymatic Chromogenic AssayIC5026 µMPurified active PAI-1
Plasma Clot Lysis AssayIC5016 µMHuman plasma with added PAI-1

Table 2: Binding Affinity of this compound

Binding Partner Method Parameter Value Temperature
Latent PAI-1Isothermal Titration CalorimetryKD0.29 µM35 °C
Active PAI-1Not specifiedNo measurable binding--

Experimental Protocols

PAI-1 Activity Chromogenic Assay

Materials:

  • Purified vitronectin (optional, for studying its effect)

  • This compound or other test inhibitors

  • Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of all reagents in the assay buffer. Create a dilution series of this compound.

  • Measurement of Residual Activator Activity:

    • Add a solution containing plasminogen and the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in absorbance per unit time) for each condition.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Plasma Clot Lysis Assay

Materials:

  • Citrated human plasma

  • This compound or other test inhibitors

  • Tissue factor (to initiate clotting)

  • Calcium chloride (to initiate clotting)

  • Tissue-type plasminogen activator (tPA)

  • 96-well microplate

  • Microplate reader capable of turbidimetric measurements

Procedure:

  • Preparation: Prepare stock solutions of this compound.

  • Assay Setup:

    • In a 96-well plate, add citrated plasma to each well.

    • Add varying concentrations of this compound to the plasma.

  • Initiation of Clotting and Lysis:

    • Add a solution containing tissue factor, calcium chloride, and tPA to each well to simultaneously initiate clot formation and subsequent lysis.

  • Monitoring Clot Lysis:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the change in turbidity (absorbance at a wavelength such as 405 nm or 650 nm) over time. The turbidity will increase as the clot forms and then decrease as it lyses.

  • Data Analysis:

    • Plot the turbidity versus time for each condition.

    • Determine the clot lysis time, which is often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.

    • Plot the clot lysis time against the concentration of this compound to assess its effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental workflows described in this technical support center.

PAI1_Vitronectin_AZ3976_Interaction cluster_active Active PAI-1 State cluster_inactive Inactive PAI-1 State cluster_inhibitor Inhibitor cluster_stabilizer Stabilizer Active PAI-1 Active PAI-1 Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 Spontaneous Transition Active PAI-1->Latent PAI-1 Accelerated by this compound This compound This compound This compound->Latent PAI-1 Binds to Latent/Prelatent Form Vitronectin Vitronectin Vitronectin->Active PAI-1 Binds and Stabilizes Vitronectin->this compound Steric Hindrance

Chromogenic_Assay_Workflow cluster_step1 Step 1: Incubation cluster_step2 Step 2: Add Plasminogen Activator cluster_step3 Step 3: Measure Activity PAI-1 PAI-1 PAI-1 + this compound PAI-1 + this compound PAI-1->PAI-1 + this compound This compound This compound This compound->PAI-1 + this compound Residual tPA/uPA Residual tPA/uPA PAI-1 + this compound->Residual tPA/uPA Inhibition tPA/uPA tPA/uPA tPA/uPA->Residual tPA/uPA Color Development Color Development Residual tPA/uPA->Color Development Catalysis Plasminogen Plasminogen Plasminogen->Color Development Chromogenic Substrate Chromogenic Substrate Chromogenic Substrate->Color Development

Plasma_Clot_Lysis_Workflow Plasma Plasma Clot Formation Clot Formation Plasma->Clot Formation This compound This compound This compound->Clot Formation Modulates Clotting/Lysis Reagents\n(Tissue Factor, CaCl2, tPA) Clotting/Lysis Reagents (Tissue Factor, CaCl2, tPA) Clotting/Lysis Reagents\n(Tissue Factor, CaCl2, tPA)->Clot Formation Clot Lysis Clot Lysis Clot Formation->Clot Lysis Turbidity Measurement Turbidity Measurement Clot Lysis->Turbidity Measurement Monitors

Caption: Workflow for a Plasma Clot Lysis Assay.

References

Optimizing AZ3976 Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is AZ3976 and what is its mechanism of action?

Q2: What is a recommended starting concentration for this compound in cell culture?

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution, for example, 100 mM.[1] This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be diluted to the final desired concentration in cell culture medium. To avoid solubility issues, it is advisable to make intermediate dilutions in culture medium before the final dilution in the cell culture plate.

Q4: What is the typical treatment duration for this compound in cell culture experiments?

A4: The optimal treatment duration will depend on the specific assay and the biological question being addressed. For short-term signaling studies, such as assessing the phosphorylation of downstream targets, a treatment time of 1 to 24 hours may be sufficient. For longer-term assays, such as cell viability, migration, or invasion assays, treatment durations of 24 to 72 hours are commonly used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The aqueous solubility of this compound is low. The final DMSO concentration in the medium is too low to keep the compound dissolved.Prepare a higher concentration intermediate dilution of this compound in pre-warmed culture medium with vigorous mixing before adding to the cell culture plate. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%). Consider using a solubilizing agent if precipitation persists, but be aware of its potential effects on the cells.
No Observed Cellular Effect The concentration of this compound is too low. The treatment time is too short. The cell line is not sensitive to PAI-1 inhibition.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). Increase the treatment duration (e.g., up to 72 hours). Confirm that your cell line expresses PAI-1 at a functional level.
High Cell Toxicity/Death The concentration of this compound is too high. The final DMSO concentration is toxic to the cells.Perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line. Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic.
Inconsistent or Variable Results Inconsistent compound dilution. Uneven cell seeding. Edge effects in multi-well plates.Prepare fresh dilutions of this compound for each experiment. Ensure a single-cell suspension and uniform seeding density. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Assay TypeIC50 (µM)Reference
Enzymatic Chromogenic Assay26[1][2][4]
Plasma Clot Lysis Assay16[1][2][4]
Cell LinePAI-1 InhibitorIC50 (µM)
HT1080 (Fibrosarcoma)TM527535.4
HT1080 (Fibrosarcoma)TM544129.7
A549 (Lung Carcinoma)TM527560.3
A549 (Lung Carcinoma)TM544148.2
HCT116 (Colon Carcinoma)TM52759.7
HCT116 (Colon Carcinoma)TM544112.5
MDA-MB-231 (Breast Adenocarcinoma)TM527530.1
MDA-MB-231 (Breast Adenocarcinoma)TM544125.8

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from a 100 mM DMSO stock. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with sterile PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at multiple defined locations for each well using a microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.

  • Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch width.

Protocol 3: Western Blot Analysis of PAI-1 Pathway Proteins
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell uPA uPA Plasmin Plasmin uPA->Plasmin activates uPAR uPAR uPA->uPAR tPA tPA tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin PAI_1_active Active PAI-1 PAI_1_active->uPA inhibits PAI_1_active->tPA inhibits PAI_1_latent Latent PAI-1 PAI_1_active->PAI_1_latent spontaneous conversion Vitronectin Vitronectin PAI_1_active->Vitronectin LRP1 LRP1 PAI_1_active->LRP1 PAI_1_latent->PAI_1_active accelerated by this compound Integrins Integrins Vitronectin->Integrins uPAR->Integrins ERK ERK uPAR->ERK activates PI3K PI3K Integrins->PI3K activates This compound This compound This compound->PAI_1_active reduces levels of This compound->PAI_1_latent Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation Akt->Proliferation promotes Migration Cell Migration ERK->Migration promotes ERK->Proliferation promotes

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare 100 mM This compound stock in 100% DMSO C Prepare serial dilutions of this compound in culture medium A->C B Culture cells to desired confluency D Treat cells with This compound or vehicle B->D C->D E Incubate for specified duration (e.g., 24-72h) D->E F Cell Viability Assay (MTT/WST-1) E->F G Cell Migration Assay (Wound Healing) E->G H Western Blot (PAI-1 pathway proteins) E->H

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start Start Experiment with this compound ObservedEffect Observed Expected Effect? Start->ObservedEffect NoEffect No or Low Effect ObservedEffect->NoEffect No HighToxicity High Toxicity ObservedEffect->HighToxicity Toxicity Inconsistent Inconsistent Results ObservedEffect->Inconsistent Inconsistent End Successful Experiment ObservedEffect->End Yes IncreaseConc Increase this compound Concentration NoEffect->IncreaseConc IncreaseTime Increase Treatment Duration NoEffect->IncreaseTime CheckPAI1 Check PAI-1 Expression NoEffect->CheckPAI1 DecreaseConc Decrease this compound Concentration HighToxicity->DecreaseConc CheckDMSO Check DMSO Concentration HighToxicity->CheckDMSO CheckDilution Check Compound Dilution Protocol Inconsistent->CheckDilution CheckSeeding Check Cell Seeding Uniformity Inconsistent->CheckSeeding IncreaseConc->Start IncreaseTime->Start CheckPAI1->Start DecreaseConc->Start CheckDMSO->Start CheckDilution->Start CheckSeeding->Start

Caption: Troubleshooting flowchart for this compound cell culture experiments.

References

Technical Support Center: Overcoming Poor Solubility of AZ3976 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of AZ3976 in common laboratory solvents?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (315.12 mM).[1] However, its aqueous solubility is very low, which often leads to precipitation when diluted into aqueous buffers for in vitro and in vivo experiments.

Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

A2: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment becomes predominantly aqueous and can no longer effectively solvate the drug. To prevent this, consider the following:

  • Decrease the final concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Use a co-solvent strategy: Incorporating a water-miscible organic co-solvent in your final solution can maintain solubility.

  • Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.

Q3: What is a reliable starting formulation for in vivo studies with this compound?

A3: A previously reported formulation for in vivo studies involves a multi-component system. A stock solution of this compound in DMSO can be prepared and then further diluted in a vehicle containing PEG300, Tween-80, and saline. This combination of a co-solvent (PEG300) and a surfactant (Tween-80) helps to maintain the solubility and stability of this compound in the final aqueous formulation.[1]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound for formulation development?

A4: Yes, several advanced formulation strategies can be explored to improve the solubility and bioavailability of poorly soluble drugs like this compound. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[2][3][4][5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The aqueous environment cannot maintain the solubility of the hydrophobic compound.1. Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining solubility. 2. Stepwise Dilution: Try adding the DMSO stock to the aqueous buffer slowly while vortexing. 3. Use a Co-solvent/Surfactant System: Prepare the final solution in a buffer containing a co-solvent (e.g., PEG300, ethanol) and/or a surfactant (e.g., Tween-80, Polysorbate 80).
Inconsistent results in biological assays Poor solubility leading to variable effective concentrations of the compound.1. Visually inspect for precipitation: Before each experiment, visually check for any signs of precipitation in your working solutions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Filter the final solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in cell-based assays.
Low bioavailability in animal studies Poor dissolution of the compound in the gastrointestinal tract.1. Particle Size Reduction: Consider micronization or creating a nanosuspension of the drug to increase its surface area. 2. Formulation with enabling excipients: Explore formulations with solubility enhancers such as cyclodextrins or lipid-based delivery systems.[8][9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent/Surfactant System

This protocol is adapted from a formulation used for in vivo studies and can be scaled down for in vitro experiments.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.

  • Prepare the Vehicle: In a separate tube, mix PEG300 and Tween-80 in a 8:1 ratio by volume (e.g., 400 µL PEG300 and 50 µL Tween-80).

  • Combine and Dilute: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to the 450 µL of the PEG300/Tween-80 mixture. Mix thoroughly.

  • Final Aqueous Dilution: Add 450 µL of saline to the mixture from the previous step to bring the total volume to 1 mL. Vortex until a clear solution is obtained.

Quantitative Data Summary:

ComponentVolume (for 1 mL final solution)Final Concentration
This compound Stock (25 mg/mL in DMSO)100 µL2.5 mg/mL
PEG300400 µL40% (v/v)
Tween-8050 µL5% (v/v)
Saline450 µL45% (v/v)
DMSO (from stock)-10% (v/v)
Protocol 2: General Method for Cyclodextrin Complexation to Enhance Solubility

This is a general protocol that can be adapted for this compound. The optimal cyclodextrin and drug-to-cyclodextrin ratio should be determined experimentally.[8][9][10][11][12]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired aqueous buffer

  • Tertiary butyl alcohol (TBA) (optional, for lyophilization method)

Procedure (Kneading Method):

  • Weigh out the desired amounts of this compound and HP-β-CD (e.g., 1:1 or 1:2 molar ratio).

  • In a mortar, add the this compound and a small amount of water to form a paste.

  • Gradually add the HP-β-CD to the paste and knead for 30-60 minutes.

  • During kneading, add small amounts of water to maintain a suitable consistency.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is pulverized and stored in a desiccator.

Procedure (Lyophilization Method): [10][11]

  • Dissolve the desired amount of HP-β-CD in deionized water.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., tertiary butyl alcohol).

  • Add the this compound solution to the HP-β-CD solution with constant stirring.

  • The resulting solution is then freeze-dried to obtain a powder of the inclusion complex.

Protocol 3: General Procedure for Preparing a Nanosuspension by Wet Media Milling

This is a general protocol that can be optimized for this compound. The choice of stabilizers and milling parameters are critical for success.[4][5]

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of this compound in the stabilizer solution.

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling time and speed should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to produce a solid dosage form.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start This compound Powder stock Dissolve in DMSO (100 mg/mL) start->stock mix Mix this compound Stock with Vehicle stock->mix vehicle Prepare Vehicle (PEG300 + Tween-80) vehicle->mix final Add Saline to Final Concentration mix->final end Clear Aqueous Solution final->end

Caption: Experimental workflow for preparing an aqueous solution of this compound.

PAI1_Inhibition_Pathway cluster_pathway PAI-1 Inhibition Signaling Pathway tPA tPA / uPA (Plasminogen Activators) Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen FDP Fibrin Degradation Products Plasmin->FDP degrades Fibrin Fibrin (Clot) Active_PAI1 Active PAI-1 Active_PAI1->tPA inhibits Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 spontaneous conversion This compound This compound This compound->Active_PAI1 enhances latency transition

logical_relationship cluster_problem The Problem cluster_consequences Leads To... cluster_solutions Potential Solutions PoorSolubility Poor Aqueous Solubility of this compound Precipitation Precipitation in Aqueous Buffers PoorSolubility->Precipitation LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability CoSolvents Co-solvents (e.g., PEG300) Precipitation->CoSolvents Surfactants Surfactants (e.g., Tween-80) Precipitation->Surfactants Cyclodextrins Cyclodextrin Complexation LowBioavailability->Cyclodextrins Nanosuspension Nanosuspension Formulation LowBioavailability->Nanosuspension

Caption: Logical relationship between the problem and solutions for this compound solubility.

References

Technical Support Center: Troubleshooting PAI-1 Inhibition Assays with AZ3976

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AZ3976?

Q2: What are the reported IC50 values for this compound?

Q3: Is this compound species-specific?

Q4: How should I store and handle my stock of this compound?

A4: Proper storage of this compound is critical for maintaining its activity. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]

Troubleshooting Guide: Why is this compound not inhibiting PAI-1 in my assay?

Problem Area 1: Reagent and Compound Issues
Possible Cause Troubleshooting Step Rationale
Degraded this compound Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term).Improper storage can lead to compound degradation and loss of activity.[1]
Incorrect Concentration Verify the calculations for your dilutions. Prepare fresh serial dilutions.Errors in calculating the final assay concentration can lead to insufficient inhibitor levels.
Compound Solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your assay buffer. Visually inspect for any precipitation.Poor solubility can result in a lower effective concentration of the inhibitor in the assay.[1]
Inactive PAI-1 Use a fresh aliquot of PAI-1. Confirm the activity of your PAI-1 stock using a standard assay without the inhibitor.PAI-1 is inherently unstable and can spontaneously convert to its latent form, especially at 37°C.[3]
Incorrect PAI-1 Conformation Be aware that this compound binds to a pre-latent or latent-like form of PAI-1 to accelerate its inactivation.[2][3] The assay conditions must allow for this conformational transition.The unique mechanism of this compound requires the presence of a conformational state of PAI-1 that it can bind to.
Problem Area 2: Assay Conditions and Protocol
Possible Cause Troubleshooting Step Rationale
Presence of Vitronectin If your assay contains vitronectin (e.g., in plasma-based assays), consider its impact. The presence of vitronectin can abolish the inhibitory effect of this compound.[5]Vitronectin binds to PAI-1 and stabilizes its active conformation, which may prevent this compound from promoting the transition to the latent state.[5][6]
Inappropriate Assay Type Confirm that your assay type is suitable for detecting the activity of this compound. Chromogenic and clot lysis assays have been successfully used.[1][2][4]The assay must be sensitive to the consequences of PAI-1 inactivation (i.e., increased plasminogen activator activity).
Insufficient Pre-incubation Time Increase the pre-incubation time of active PAI-1 with this compound before adding other assay components.[2]The mechanism of this compound involves accelerating a conformational change, which is a time-dependent process.
Incorrect Buffer or pH Ensure the buffer composition and pH are optimal for both PAI-1 activity and this compound function.Suboptimal buffer conditions can affect protein conformation and inhibitor binding.
Platelet Contamination in Plasma Samples If using plasma, ensure it is platelet-poor by using a double-centrifugation protocol.Platelets can release PAI-1, leading to inaccurately high levels and potentially masking the inhibitory effect.[7]

Data Summary

This compound Potency
Assay TypeIC50 (μM)
Enzymatic Chromogenic Assay26[1][2][4]
Plasma Clot Lysis Assay16[1][2][4]
This compound Binding Affinity
PAI-1 ConformationBinding Affinity (KD)Stoichiometry (n)
Active PAI-1No measurable binding[1][2][5]-
Latent PAI-10.29 μM (at 35°C)[2][3]0.94[2][3]

Experimental Protocols

General Protocol for a Chromogenic PAI-1 Inhibition Assay
  • Reagent Preparation :

    • Prepare a stock solution of this compound in 100% DMSO.[2]

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

  • Assay Procedure :

    • In a microplate, add the desired concentration of this compound or vehicle control.

    • Add tPA to the wells.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis :

    • Calculate the rate of substrate cleavage from the change in absorbance over time.

    • Plot the reaction rate as a function of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

AZ3976_Mechanism_of_Action cluster_pai1_states PAI-1 Conformations cluster_inhibition Inhibition Pathway cluster_activity Biological Activity Active PAI-1 Active PAI-1 Pre-latent PAI-1 Pre-latent PAI-1 Active PAI-1->Pre-latent PAI-1 Spontaneous Transition tPA tPA Active PAI-1->tPA Inhibits Latent PAI-1 Latent PAI-1 Pre-latent PAI-1->Latent PAI-1 Spontaneous Transition Pre-latent PAI-1->Latent PAI-1 Accelerated by this compound This compound This compound This compound->Pre-latent PAI-1 Binds to

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_assay Assay Troubleshooting Start No PAI-1 Inhibition Observed with this compound Check_Reagents Check Reagents and Compound? Start->Check_Reagents Check_Assay Review Assay Conditions? Check_Reagents->Check_Assay Reagents OK Fresh_this compound Prepare fresh this compound stock Check_Reagents->Fresh_this compound No Check_Vitronectin Assess vitronectin presence Check_Assay->Check_Vitronectin No Verify_Conc Verify dilutions Fresh_this compound->Verify_Conc Check_Solubility Confirm solubility Verify_Conc->Check_Solubility Test_PAI1 Test PAI-1 activity Check_Solubility->Test_PAI1 Test_PAI1->Check_Assay Optimize_Preincubation Optimize pre-incubation time Check_Vitronectin->Optimize_Preincubation Verify_Buffer Check buffer/pH Optimize_Preincubation->Verify_Buffer Check_Plasma_Prep Ensure platelet-poor plasma Verify_Buffer->Check_Plasma_Prep Success Inhibition Observed Check_Plasma_Prep->Success

References

Avoiding AZ3976 degradation during long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZ3976?

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). While some robust cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q5: How often should I replenish this compound in my long-term cell culture experiment?

A5: There is currently no published data on the specific degradation rate of this compound in cell culture media at 37°C. Therefore, a definitive replenishment schedule cannot be provided. As a general best practice for long-term experiments with small molecules of unknown stability, it is recommended to replenish the compound with every media change. For experiments lasting several days or weeks without regular media changes, the potential for degradation should be considered a limiting factor, and the interpretation of results should reflect this.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or weaker than expected inhibitory effect Degradation of this compound stock solution. Ensure stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if in doubt.
Degradation of this compound in working solution. Prepare fresh working dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Suboptimal final concentration of this compound. Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell line.
Cell line is not responsive to PAI-1 inhibition. Confirm that your cell line expresses PAI-1 at a sufficient level. Consider using a positive control compound known to elicit a response in your experimental system.
High background or off-target effects High concentration of DMSO in the final culture medium. Ensure the final DMSO concentration is below the cytotoxic level for your cells (ideally <0.1%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent alone.
Non-specific binding of this compound at high concentrations. Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Difficulty dissolving this compound Precipitation of the compound upon dilution in aqueous buffer. When preparing working solutions, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. If precipitation occurs, consider using a different buffer system or a lower final concentration.
Variability between replicate experiments Inconsistent handling and storage of this compound. Strictly adhere to the recommended storage and handling protocols. Ensure all aliquots are stored at the correct temperature and protected from light.
Inconsistent cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations across all experiments.

Experimental Protocols

Preparation of this compound Stock Solution
  • Warm a vial of powdered this compound to room temperature.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

General Protocol for a Cell-Based PAI-1 Inhibition Assay
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. For long-term experiments, replenish the medium with fresh compound at each media change.

Visualizations

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling tPA tPA Plasminogen Plasminogen tPA->Plasminogen Activates uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds PAI-1 (Active) PAI-1 (Active) PAI-1 (Active)->tPA Inhibits PAI-1 (Active)->uPA Inhibits PAI-1 (Latent) PAI-1 (Latent) PAI-1 (Active)->PAI-1 (Latent) Spontaneous Conversion Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products This compound This compound This compound->PAI-1 (Active) Accelerates Latency Downstream Effects Downstream Effects uPAR->Downstream Effects Signal Transduction

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Prepare Working Solutions Prepare Working Solutions Prepare this compound Stock->Prepare Working Solutions Culture Cells Culture Cells Seed Cells Seed Cells Culture Cells->Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Endpoint Assay Endpoint Assay Incubate->Endpoint Assay Replenish Media + this compound Replenish Media + this compound Incubate->Replenish Media + this compound Replenish Media + this compound\n(for long-term experiments) Replenish Media + this compound (for long-term experiments) Data Analysis Data Analysis Endpoint Assay->Data Analysis Replenish Media + this compound->Incubate

Caption: General Experimental Workflow for Cell-Based Assays with this compound.

How to control for vitronectin interference in AZ3976 assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vitronectin interference in AZ3976 assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q3: Why does vitronectin interfere with this compound assays?

Troubleshooting Guide

Problem: Reduced or no this compound activity observed in our assay.

Solution 1: Use Vitronectin-Depleted Serum or Purified Components

  • Rationale: Commercially available sera used in cell culture and biochemical assays contain significant amounts of vitronectin. To eliminate its interfering effects, it is recommended to use vitronectin-depleted serum or a serum-free assay system with purified components.

  • Experimental Protocol:

    • Source Vitronectin-Depleted Serum: Obtain commercially available vitronectin-depleted fetal bovine serum (FBS) or prepare it in-house using affinity chromatography with a heparin-sepharose column.

    • Assay Setup:

      • Control Group: Perform the this compound assay using your standard serum-containing medium.

      • Test Group: Perform the same assay, substituting the standard serum with vitronectin-depleted serum.

    • Data Analysis: Compare the IC50 values of this compound across the different conditions. A significant increase in potency (lower IC50) in the vitronectin-depleted or serum-free conditions would confirm vitronectin interference.

Solution 2: Pre-incubation with Anti-Vitronectin Antibodies

  • Experimental Protocol:

    • Pre-incubation Step:

      • In your assay medium containing serum, add the anti-vitronectin antibody at a concentration sufficient to neutralize the endogenous vitronectin. The optimal concentration should be determined empirically through titration.

      • Incubate the medium with the antibody for 30-60 minutes at 37°C to allow for binding.

    • Assay Execution: Proceed with your standard this compound assay protocol using the antibody-pre-incubated medium.

    • Control: Run a parallel experiment with a non-specific IgG antibody to ensure the observed effect is due to specific vitronectin neutralization.

  • Rationale: Some assay formats are less susceptible to vitronectin interference. For example, a plasma clot lysis assay may still show this compound activity even in the presence of plasma proteins.

  • Experimental Protocol:

    • Assay Selection: Employ a functional assay such as a plasma clot lysis assay.

    • Procedure:

      • Add varying concentrations of this compound.

      • Initiate clot formation (e.g., with thrombin and calcium).

      • Monitor the time to clot lysis.

    • Interpretation: In this assay format, this compound has demonstrated an IC50 of 16 μM, indicating its activity despite the presence of vitronectin and other plasma components.[1][2]

Data Presentation

Table 1: this compound Activity in Different Assay Conditions

Assay TypeVitronectin PresenceThis compound IC50Reference
Enzymatic Chromogenic AssayAbsent (Purified PAI-1)26 μM[1][2]
Enzymatic Chromogenic AssayPresent (Equimolar to PAI-1)No inhibition at 100 μM[1][14][15]
Plasma Clot Lysis AssayPresent (in plasma)16 μM[1][2]

Table 2: Binding Affinities of this compound

Binding PartnerDissociation Constant (KD)TemperatureMeasurement TechniqueReference
Latent PAI-10.29 μM35 °CIsothermal Titration Calorimetry[1][4]
Active PAI-1No measurable binding-Surface Plasmon Resonance[1]

Visualizations

Caption: this compound mechanism and vitronectin interference.

Troubleshooting_Workflow Start Reduced this compound Activity Observed Check_VN Is Vitronectin Present in the Assay? Start->Check_VN Solution1 Use Vitronectin-Depleted Serum or Purified System Check_VN->Solution1 Yes Solution2 Pre-incubate with Anti-Vitronectin Antibody Check_VN->Solution2 Yes Solution3 Switch to Vitronectin-Independent Assay (e.g., Clot Lysis) Check_VN->Solution3 Yes End Problem Resolved Check_VN->End No, investigate other factors Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for this compound assays.

References

Validation & Comparative

AZ3976 in Focus: A Comparative Analysis of PAI-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of PAI-1 Inhibitors

InhibitorIC50 (Chromogenic Assay)IC50 (Plasma Clot Lysis Assay)Binding TargetMechanism of Action
AZ3976 26 µM[1][2][3][4]16 µM[1][2][3][4][5]Latent PAI-1[1][3]Accelerates the transition of active PAI-1 to its latent conformation[1][3]
Tiplaxtinin (PAI-039) 2.7 µM[6]Not specifiedActive PAI-1Induces substrate behavior in PAI-1
TM5275 6.95 µM[6]Not specifiedNot specifiedNot specified
TM5441 Not specifiedNot specifiedActive PAI-1Orally bioavailable PAI-1 inhibitor
Toddalolactone 37.31 µM[6]Not specifiedNot specifiedNot specified

Mechanism of Action: A Divergent Approach

PAI-1 Signaling Pathway and Inhibition

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Cell_Migration Cell Migration & Tissue Remodeling uPA->Cell_Migration promotes PAI1_active Active PAI-1 PAI1_active->tPA inhibits PAI1_active->uPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent spontaneous conversion Fibrin Fibrin This compound This compound This compound->PAI1_active accelerates latency Other_Inhibitors Other PAI-1 Inhibitors Other_Inhibitors->PAI1_active inhibit

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

Chromogenic PAI-1 Assay
  • Protocol Outline:

    • After a further incubation period, a chromogenic substrate for the protease is added.

    • The absorbance is measured at a specific wavelength using a microplate reader.

Human Plasma Clot Lysis Assay
  • Protocol Outline:

    • The test compound at various concentrations is added to the plasma.

    • Clotting is initiated by the addition of thrombin and calcium chloride.

    • The clot lysis is monitored over time by measuring the change in optical density.

    • The IC50 value is determined as the concentration of the inhibitor that produces a 50% reduction in the clot lysis time.[1]

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC measures the heat change that occurs when two molecules interact. This allows for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Protocol Outline:

    • A solution of the test compound (e.g., this compound) is placed in the injection syringe of the calorimeter.

    • The compound is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed during each injection is measured.

    • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction. For this compound, experiments were conducted at 35°C.[1]

Conclusion

References

A Head-to-Head Comparison of AZ3976 and Embelin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the precise selection of chemical probes is paramount to elucidating biological pathways and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two distinct small molecule inhibitors: AZ3976, a modulator of the fibrinolytic system, and embelin, a natural compound with pro-apoptotic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two agents.

Executive Summary

This guide will dissect their distinct mechanisms of action, present their performance based on available experimental data, and provide detailed protocols for key assays relevant to their study.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and embelin based on published literature. It is crucial to note that a direct comparison of potency is challenging due to their different targets and assay conditions.

ParameterThis compoundEmbelin
Primary Target Plasminogen Activator Inhibitor-1 (PAI-1)X-linked inhibitor of apoptosis protein (XIAP)
Mechanism of Action Accelerates the transition of active PAI-1 to its latent form.[2]Directly binds to and inhibits XIAP, promoting apoptosis.[3][4]
IC50 (Enzymatic Assay) 26 µM (Chromogenic PAI-1 assay)[1][2]Not widely reported in enzymatic assays.
IC50 (Cell-based Assay) 16 µM (Plasma clot lysis assay)[1][2]Induces apoptosis in various cancer cell lines in a dose-dependent manner.[5]
Binding Affinity (KD) 0.29 µM (to latent PAI-1)[2]Not consistently reported.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and embelin are visualized in the following diagrams.

AZ3976_Mechanism cluster_PAI1 PAI-1 Conformations Active PAI-1 Active PAI-1 Prelatent PAI-1 Prelatent PAI-1 Active PAI-1->Prelatent PAI-1 Equilibrium tPA/uPA tPA/uPA Active PAI-1->tPA/uPA Inhibition Latent PAI-1 Latent PAI-1 Prelatent PAI-1->Latent PAI-1 Spontaneous Transition Prelatent PAI-1->Latent PAI-1 Accelerated by This compound Fibrinolysis Fibrinolysis tPA/uPA->Fibrinolysis Promotes This compound This compound This compound->Prelatent PAI-1 Binds to

Figure 1: Mechanism of this compound Action.

Embelin_Mechanism cluster_apoptosis Apoptotic Pathway cluster_inhibition XIAP Inhibition Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis XIAP XIAP XIAP->Caspase-9 Inhibits XIAP->Caspase-3 Inhibits Embelin Embelin Embelin->XIAP Inhibits

Figure 2: Mechanism of Embelin Action.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and embelin are provided below.

This compound: PAI-1 Inhibition Assays
  • Protocol Outline:

    • Add a solution containing plasminogen and a plasmin-specific chromogenic substrate.[6]

    • Incubate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals.

2. Plasma Clot Lysis Assay

  • Protocol Outline:

    • In a 96-well plate, mix citrated plasma with a source of tissue factor and a solution of CaCl2 to initiate clot formation.[1]

    • Incubate at 37°C to allow for complete coagulation.[1]

    • Add tPA and the test compound (this compound at various concentrations) to the pre-formed clots.[1]

    • Monitor the absorbance at 405 nm every minute at 37°C until the clot is fully lysed.[1]

    • The clot lysis time is determined as the time required for the absorbance to decrease to 50% of the maximum.

Embelin: Apoptosis and XIAP Inhibition Assays

1. Western Blot for XIAP Expression

This technique is used to determine the levels of XIAP protein in cells treated with embelin.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for XIAP.

  • Protocol Outline:

    • Lyse cells treated with embelin using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against XIAP overnight at 4°C.[9]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

2. Apoptosis Detection by Annexin V Staining and Flow Cytometry

This is a standard method to quantify the extent of apoptosis induced by embelin.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells.[10]

  • Protocol Outline:

    • Harvest cells treated with embelin.

    • Wash the cells with cold PBS.[11]

    • Resuspend the cells in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[12]

    • Analyze the stained cells by flow cytometry.[11] Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

References

A Comparative Analysis of PAI-1 Inhibitors: AZ3976 vs. CDE-096

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for AZ3976 and CDE-096, providing a comparative view of their inhibitory efficacy and binding affinities. It is important to note that the data are compiled from different studies, and direct comparison should be made with consideration of the varied experimental conditions.

Table 1: In Vitro Efficacy of this compound and CDE-096

ParameterThis compoundCDE-096
Target Plasminogen Activator Inhibitor-1 (PAI-1)Plasminogen Activator Inhibitor-1 (PAI-1)
Mechanism of Action Accelerates the transition of active PAI-1 to its latent conformation[1]Allosterically inhibits active PAI-1, preventing interaction with proteases and vitronectin[2]
IC50 (Chromogenic Assay) 26 µM[1][3]Not explicitly reported in a comparable chromogenic assay
IC50 (Plasma Clot Lysis Assay) 16 µM[1][3]Not explicitly reported in a comparable plasma clot lysis assay
IC50 (vs. PAI-1 inactivation of tPA) Not explicitly reported30 nM[2][4]
IC50 (vs. PAI-1 inactivation of uPA) Not explicitly reported25 nM[2][4]
ParameterThis compoundCDE-096
Binding Target Latent PAI-1[1]Active PAI-1[2]
Dissociation Constant (KD) 0.29 µM (to latent PAI-1)[1]22 nM (to active PAI-1)[2]
Binding Stoichiometry (n) 0.94[1]Not explicitly reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.

Chromogenic PAI-1 Activity Assay
Plasma Clot Lysis Assay
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the plasminogen activation system and the distinct mechanisms of inhibition by this compound and CDE-096.

PAI1_Inhibition_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades tPA tPA tPA->Plasminogen PAI1_tPA_complex PAI-1/tPA Complex (Inactive) tPA->PAI1_tPA_complex uPA uPA uPA->Plasminogen PAI1_uPA_complex PAI-1/uPA Complex (Inactive) uPA->PAI1_uPA_complex Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation PAI1_active Active PAI-1 PAI1_active->tPA Inhibits PAI1_active->uPA Inhibits

Figure 1: The Plasminogen Activation and PAI-1 Inhibition Pathway.

AZ3976_Mechanism cluster_pai1_states PAI-1 Conformations cluster_az3976_action This compound Action PAI1_active Active PAI-1 PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Spontaneous Transition PAI1_active->PAI1_latent This compound This compound This compound->PAI1_active Accelerates Transition CDE096_Mechanism cluster_pai1_interaction PAI-1 Interaction cluster_cde096_action CDE-096 Action PAI1_active Active PAI-1 tPA tPA PAI1_active->tPA Binds to inhibit uPA uPA PAI1_active->uPA Binds to inhibit Vitronectin Vitronectin PAI1_active->Vitronectin Binds to CDE096 CDE-096 CDE096->PAI1_active Allosteric Binding block_tpa Blocks Interaction block_upa Blocks Interaction block_vn Blocks Interaction

References

AZ3976 vs TM5275 for PAI-1 inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for AZ3976 and TM5275 based on available experimental data.

ParameterThis compoundTM5275References
IC50 (Enzymatic Chromogenic Assay) 26 µM6.95 µM[1][2][3][4][5][6]
IC50 (Plasma Clot Lysis Assay) 16 µMNot explicitly reported, but shows antithrombotic effects in vivo.[1][2][3][6]
Binding Affinity (KD for latent PAI-1) 0.29 µMNot reported[3][7][8]
Oral Bioavailability Not reportedOrally bioavailable[9][10]
Selectivity No effect on tPA alone at 100 µM.Does not interfere with other serpin/serine protease systems up to 100 µM.[2][4][10]

Mechanism of Action

Signaling and Mechanistic Diagrams

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin Plasmin->Fibrin tPA/uPA tPA/uPA PAI-1/PA Complex PAI-1/PA Complex tPA/uPA->PAI-1/PA Complex Active PAI-1 Active PAI-1 Active PAI-1->PAI-1/PA Complex PAI-1/PA Complex->Fibrin Inhibition of Fibrinolysis Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin

Inhibitor_Mechanisms cluster_this compound This compound Mechanism cluster_TM5275 TM5275 Mechanism Active PAI-1 Active PAI-1 Pre-latent PAI-1 Pre-latent PAI-1 Active PAI-1->Pre-latent PAI-1 Latent PAI-1 Latent PAI-1 Pre-latent PAI-1->Latent PAI-1 This compound This compound This compound->Pre-latent PAI-1 Binds and accelerates conversion Active PAI-1_2 Active PAI-1 Cleaved PAI-1 Cleaved PAI-1 Active PAI-1_2->Cleaved PAI-1 Induces substrate behavior tPA/uPA tPA/uPA tPA/uPA->Active PAI-1_2 TM5275 TM5275 TM5275->Active PAI-1_2

Caption: Mechanisms of this compound and TM5275.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzymatic Chromogenic PAI-1 Assay
  • Procedure: a. A solution of PAI-1 is pre-incubated with various concentrations of the test compound (e.g., this compound or TM5275) for a specified time at 37°C to allow for binding. b. A fixed amount of tPA is added to the mixture. The amount of tPA is in slight molar excess to the active PAI-1 to ensure that any uninhibited PAI-1 will form a complex with tPA. c. The mixture is incubated to allow for the formation of the PAI-1/tPA complex. d. The chromogenic substrate for tPA is added. e. The residual tPA activity is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

Plasma Clot Lysis Assay

This assay assesses the profibrinolytic activity of a compound in a more physiologically relevant environment.

  • Procedure: a. Human plasma is supplemented with a known concentration of active PAI-1. b. The test compound at various concentrations is added to the plasma. c. Clotting is initiated by the addition of CaCl2 and thrombin. d. tPA is added to initiate fibrinolysis. e. The time required for the clot to lyse is monitored by measuring the change in optical density over time in a microplate reader.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding between a compound and its target protein.

  • Procedure: a. The sample cell of the calorimeter is filled with a solution of latent PAI-1. b. The injection syringe is filled with a solution of the test compound at a higher concentration. c. A series of small injections of the compound are made into the PAI-1 solution. d. The heat change associated with each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow

Experimental_Workflow Start Start Primary_Screening Primary Screening (Enzymatic Chromogenic Assay) Start->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (Plasma Clot Lysis Assay) Hit_Identification->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assay->Mechanism_of_Action Binding_Studies Binding Studies (ITC, SPR) Mechanism_of_Action->Binding_Studies Selectivity_Profiling Selectivity Profiling (vs. other serpins/proteases) Binding_Studies->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal Models) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Conclusion

References

Validating the Specificity of AZ3976 for PAI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Analysis of PAI-1 Inhibitors

InhibitorTargetIC50 (Enzymatic Chromogenic Assay)IC50 (Plasma Clot Lysis Assay)Mechanism of ActionReference
AZ3976 Latent PAI-126 µM16 µMAccelerates the transition of active PAI-1 to the latent conformation. Does not bind to active PAI-1.[1][3][4][1][3][4]
TM5441 PAI-113.9 - 51.1 µMNot specifiedBinds to the flexible joint region of PAI-1, inducing a substrate-like behavior.[5]
PAI-039 (Tiplaxtinin) Active PAI-12.7 µMNot specifiedBinds to active PAI-1, inducing substrate-like behavior. Activity is blocked by vitronectin.[6]
AR-H029953XX Active PAI-1~54 µM (plasmin generation assay)Not specifiedPrevents complex formation between PAI-1 and tPA.

Signaling Pathway and Mechanism of Action

PAI1_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin tPA/uPA tPA/uPA Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin Active PAI-1 Active PAI-1 Active PAI-1->tPA/uPA Inhibition Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 Spontaneous Transition Active PAI-1->Latent PAI-1 Accelerated by This compound This compound This compound This compound->Latent PAI-1 Binds

PAI-1 signaling pathway and the mechanism of this compound.

Experimental Workflows for Specificity Validation

Validating the specificity of a compound like this compound involves a series of rigorous biochemical and biophysical assays. The following diagrams illustrate the workflows for key experiments.

1. Enzymatic Chromogenic Assay Workflow

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Active PAI-1 - tPA or uPA - Chromogenic Substrate - this compound dilutions Incubate Incubate Active PAI-1 with this compound Reagents->Incubate Add_tPA Add tPA/uPA Incubate->Add_tPA Add_Substrate Add Chromogenic Substrate Add_tPA->Add_Substrate Measure Measure Absorbance (405 nm) Add_Substrate->Measure

Workflow for the PAI-1 enzymatic chromogenic assay.

2. Plasma Clot Lysis Assay Workflow

This assay assesses the effect of the inhibitor on the lysis of a fibrin clot in a more physiologically relevant plasma environment.

Clot_Lysis_Workflow cluster_prep Preparation cluster_clotting Clot Formation cluster_lysis Lysis cluster_monitoring Monitoring Plasma Prepare Platelet-Poor Plasma and this compound dilutions Initiate Initiate Clotting (e.g., with thrombin/Ca2+) Plasma->Initiate Add_tPA Add tPA and this compound Initiate->Add_tPA Monitor Monitor Clot Lysis (Turbidity at 405 nm) Add_tPA->Monitor

Workflow for the plasma clot lysis assay.

3. Binding Affinity Determination Workflow (ITC/SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to directly measure the binding affinity and kinetics of this compound to its target.

Binding_Affinity_Workflow cluster_prep Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) Sample_Prep Prepare Purified PAI-1 (Active and Latent) and this compound solution ITC_Load Load PAI-1 into cell, This compound into syringe Sample_Prep->ITC_Load SPR_Immobilize Immobilize PAI-1 on sensor chip Sample_Prep->SPR_Immobilize ITC_Titrate Titrate this compound into PAI-1 ITC_Load->ITC_Titrate ITC_Measure Measure Heat Change ITC_Titrate->ITC_Measure SPR_Inject Inject this compound over surface SPR_Immobilize->SPR_Inject SPR_Measure Measure Change in Refractive Index (RU) SPR_Inject->SPR_Measure

Workflow for binding affinity determination using ITC and SPR.

Detailed Experimental Protocols

Materials:

  • Human tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Chromogenic substrate for plasmin (e.g., S-2403)

  • Plasminogen

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

  • To initiate the reaction, add a mixture of tPA (or uPA) and plasminogen to each well.

  • Immediately add the chromogenic substrate to all wells.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 30-60 minutes using a microplate reader at 37°C.

  • Calculate the rate of substrate cleavage (V) for each concentration of this compound.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Objective: To evaluate the effect of this compound on fibrinolysis in a plasma environment.

Principle: A plasma clot is formed by the addition of thrombin and calcium to platelet-poor plasma. The lysis of this clot is initiated by the addition of tPA. The turbidity of the clot is monitored over time at 405 nm. An increase in turbidity indicates clot formation, and a subsequent decrease indicates clot lysis. The time to 50% lysis is a key parameter to assess fibrinolytic activity.

Materials:

  • Human platelet-poor plasma (PPP)

  • Thrombin

  • Calcium chloride (CaCl2)

  • Human tissue-type plasminogen activator (tPA)

  • Assay Buffer (e.g., Tris-buffered saline)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader with temperature control

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add PPP to each well.

  • Add the this compound dilutions or controls to the respective wells.

  • Initiate clot formation by adding a solution of thrombin and CaCl2 to each well.

  • Immediately after initiating clotting, add tPA to each well to initiate lysis.

  • Place the plate in a microplate reader pre-warmed to 37°C and monitor the absorbance at 405 nm every minute for several hours.

  • Plot absorbance versus time. Determine the time to 50% clot lysis (the time it takes for the turbidity to decrease by 50% from its peak).

  • Plot the time to 50% lysis against the this compound concentration to determine its effect on clot lysis.

Materials:

  • This compound

  • Dialysis buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Determine the accurate concentrations of the protein and the compound.

  • Degas the solutions before loading them into the ITC instrument.

  • Record the heat change after each injection.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Materials:

  • This compound

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Prepare a series of concentrations of this compound in running buffer.

  • Monitor the association phase (binding) during the injection and the dissociation phase (unbinding) after the injection is complete.

  • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion and Future Directions

However, a critical gap in the current knowledge is the lack of publicly available data on the selectivity of this compound against a broader panel of serine protease inhibitors (serpins) and other proteases. To definitively validate the specificity of this compound, future studies should include:

  • In vivo studies: Further in vivo experiments in relevant animal models of thrombosis, fibrosis, and cancer are necessary to confirm its efficacy and safety profile.

References

Control Experiments for AZ3976 in PAI-1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ3976 and PAI-1 Inhibition

Comparative Analysis of PAI-1 Inhibitors

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey Experimental Considerations
Latency Accelerators This compound Binds to the latent or a pre-latent form of PAI-1, accelerating the conversion from the active to the latent state.[5][6]Requires assays that can distinguish between active and latent PAI-1. Susceptible to interference by vitronectin.[1]
Active Site Binders Tiplaxtinin (PAI-039), TM5275Competitively or non-competitively bind to the active site of PAI-1, preventing its interaction with tPA and uPA.[2][4]Standard enzymatic assays are suitable. May exhibit off-target effects on other serine proteases.
Antibody-based Inhibitors Neutralizing AntibodiesBind to specific epitopes on PAI-1, blocking its function.[3][7]Highly specific but may have limitations in cell permeability and in vivo delivery.
Peptide-based Inhibitors Peptides mimicking the reactive center loop of PAI-1Interfere with the interaction between PAI-1 and its target proteases.[1][7]May have lower stability and bioavailability compared to small molecules.

Key Control Experiments for this compound

To rigorously evaluate the effects of this compound, a series of control experiments are essential. These controls help to elucidate the specific mechanism of action and rule out potential confounding factors.

In Vitro PAI-1 Activity Assays

a) Chromogenic Assay:

  • Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) is added to the reaction to control for any effects of the solvent itself.

b) Plasma Clot Lysis Assay:

  • Objective: To assess the pro-fibrinolytic activity of this compound in a more physiologically relevant environment.[8]

  • Controls:

    • Vehicle Control.

    • No Inhibitor Control.

    • Positive Control Inhibitor.

Binding and Mechanistic Assays

These experiments are crucial for validating the unique mechanism of this compound.

a) Surface Plasmon Resonance (SPR):

  • Controls:

    • Negative Control Protein: A non-related protein is immobilized to check for non-specific binding.

    • Buffer Only Injection: To establish a baseline.

b) Isothermal Titration Calorimetry (ITC):

  • Controls:

    • Titration into Buffer: To account for the heat of dilution of the compound.

Cellular Assays

These assays evaluate the effects of this compound in a cellular context.

a) Cell Migration Assay:

  • Controls:

    • Vehicle Control.

    • Chemoattractant Only Control: To measure basal migration.

b) Signaling Pathway Analysis (Western Blotting):

  • Controls:

    • Vehicle Control.

    • Positive Control: A known activator or inhibitor of the specific pathway.

Experimental Protocols

Chromogenic PAI-1 Activity Assay
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of assay buffer.

  • Add 10 µL of this compound at various concentrations (and controls).

  • Add 10 µL of tPA and incubate for a further 10 minutes.

  • Add 20 µL of a chromogenic tPA substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition relative to the no inhibitor control.

Surface Plasmon Resonance (SPR)
  • Prepare a series of dilutions of this compound in running buffer.

  • Inject the this compound solutions over the sensor surface, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Data Presentation

Assay Parameter Measured This compound Alternative Inhibitor (e.g., Tiplaxtinin) Vehicle Control
Chromogenic Assay IC50 (µM)[5][8]26ValueN/A
Plasma Clot Lysis Assay IC50 (µM)[5][8]16ValueN/A
SPR KD for active PAI-1 (µM)No bindingValueNo binding
SPR KD for latent PAI-1 (µM)[5]0.29ValueNo binding
Cell Migration Assay % Inhibition of MigrationValueValue0%
Western Blot p-STAT1/total STAT1 ratioValueValue1.0

Values for alternative inhibitors should be obtained from the literature or determined experimentally.

Visualizing Experimental Workflows and Signaling Pathways

PAI-1 Inhibition and Fibrinolysis Pathway

PAI1_Fibrinolysis cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin Plasmin->Fibrin tPA/uPA tPA/uPA Fibrin_Degradation_Products Fibrin Degradation Products Fibrin->Fibrin_Degradation_Products Plasmin Active_PAI1 Active PAI-1 Active_PAI1->tPA/uPA Inhibits Latent_PAI1 Latent PAI-1 Active_PAI1->Latent_PAI1 Latency Transition This compound This compound This compound->Latent_PAI1 Accelerates AZ3976_Workflow Start Start In_Vitro_Assays In Vitro Assays (Chromogenic, Clot Lysis) Start->In_Vitro_Assays Binding_Assays Binding & Mechanistic Assays (SPR, ITC) Start->Binding_Assays Cellular_Assays Cellular Assays (Migration, Western Blot) In_Vitro_Assays->Cellular_Assays Binding_Assays->Cellular_Assays Data_Analysis Data Analysis & Comparison Cellular_Assays->Data_Analysis Conclusion Conclusion on this compound Efficacy & Mechanism Data_Analysis->Conclusion PAI1_Migration_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR LRP1 LRP1 PAI1->LRP1 Vitronectin Vitronectin PAI1->Vitronectin PI3K_Akt PI3K/Akt Pathway uPA_uPAR->PI3K_Akt Jak_STAT Jak/STAT Pathway LRP1->Jak_STAT Cell_Migration Cell Migration Jak_STAT->Cell_Migration PI3K_Akt->Cell_Migration

References

Cross-validation of AZ3976 Activity: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

The activity of AZ3976 has been quantified using several orthogonal assays, each providing a different perspective on its inhibitory function and binding characteristics. The table below summarizes the key quantitative data.

Assay TypeParameterValueDescription
Enzymatic Chromogenic Assay IC5026 µMConcentration of this compound required to inhibit 50% of PAI-1 activity in a purified system.[1][2]
Plasma Clot Lysis Assay IC5016 µMConcentration of this compound required to achieve 50% lysis of a plasma clot, indicating its pro-fibrinolytic activity in a more physiological context.[1][2][4]
Isothermal Calorimetry (ITC) K_D0.29 µMDissociation constant for the binding of this compound to latent PAI-1, indicating a high-affinity interaction.[2][3]
Surface Plasmon Resonance (SPR) -Reversible BindingConfirmed the reversible binding of this compound to latent PAI-1.[2][3]

Signaling Pathway and Mechanism of Action

PAI1_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products Degradation PAI1_active Active PAI-1 PAI1_active->tPA Inhibition PAI1_active->uPA Inhibition PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Spontaneous Transition This compound This compound This compound->PAI1_active Accelerates Latency Experimental_Workflow cluster_screening Initial Screening & Potency cluster_binding Binding Characterization cluster_mechanism Mechanism of Action Chromogenic_Assay Chromogenic Assay (IC50 determination) Clot_Lysis_Assay Plasma Clot Lysis Assay (Functional IC50) Chromogenic_Assay->Clot_Lysis_Assay Confirms functional activity ITC Isothermal Calorimetry (KD, Thermodynamics) Clot_Lysis_Assay->ITC Investigates direct binding SPR Surface Plasmon Resonance (Binding Kinetics) ITC->SPR Confirms binding kinetics Mechanism_Elucidation Analysis of Binding to Active vs. Latent PAI-1 ITC->Mechanism_Elucidation Elucidates mechanism SPR->Mechanism_Elucidation Elucidates mechanism

References

Navigating PAI-1 Inhibition: A Comparative Guide to Alternatives for AZ3976

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of PAI-1 Inhibitors

The following tables summarize the key quantitative data for AZ3976 and its alternatives, providing a basis for selecting the most suitable compound for specific research needs.

Table 1: In Vitro Potency of PAI-1 Inhibitors
CompoundTargetIC50 ValueAssay TypeReference
This compound Human PAI-126 µMEnzymatic Chromogenic Assay[4][5]
16 µMPlasma Clot Lysis Assay[4][5]
Tiplaxtinin (PAI-039) Human PAI-12.7 µMNot specified[6][7][8]
TM5275 Human PAI-16.95 µMNot specified[9][10][11]
TM5441 Human PAI-113.9 - 51.1 µMNot specified[1][12]
Aleplastinin (PAZ-417) Human PAI-1655 nMNot specified[1]
Table 2: Mechanism of Action and Key Features
CompoundMechanism of ActionKey FeaturesReference
This compound Accelerates the transition of active PAI-1 to its latent conformation by binding to a pre-latent form.Binds to latent PAI-1, not the active form.[4][5][4][5]
Tiplaxtinin (PAI-039) Selective, direct inhibitor of PAI-1 activity.[6][13]Orally bioavailable.[6] Unsuccessful in human clinical trials due to unfavorable risk-benefit ratio.[13][6][13]
TM5275 Selective, direct inhibitor of PAI-1. Binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[9]Orally bioavailable.[14] Demonstrates antithrombotic and antifibrotic effects in animal models.[12][14][9][12][14]
TM5441 Orally bioavailable inhibitor of PAI-1.Induces intrinsic apoptosis in several human cancer cell lines.[1][12][1][12]
Aleplastinin (PAZ-417) Selective PAI-1 inhibitor.Orally active and blood-brain barrier permeable.[1][1]

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin_degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates PAI1_active Active PAI-1 PAI1_active->tPA inhibits PAI1_active->uPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent Spontaneous transition Fibrin_clot Fibrin Clot Inhibitors Tiplaxtinin TM5275 TM5441 Inhibitors->PAI1_active This compound This compound This compound->PAI1_active accelerates latency

Experimental_Workflow start Start: Select PAI-1 Inhibitor in_vitro In Vitro Assays start->in_vitro enzymatic Enzymatic Activity Assay (e.g., Chromogenic) in_vitro->enzymatic clot_lysis Plasma Clot Lysis Assay in_vitro->clot_lysis binding Binding Assays (e.g., SPR, ITC) in_vitro->binding cell_based Cell-Based Assays in_vitro->cell_based viability Cell Viability / Proliferation cell_based->viability migration Cell Migration / Invasion cell_based->migration apoptosis Apoptosis Assays cell_based->apoptosis in_vivo In Vivo Models cell_based->in_vivo thrombosis Thrombosis Models (e.g., Ferric Chloride) in_vivo->thrombosis fibrosis Fibrosis Models in_vivo->fibrosis cancer Cancer Xenograft Models in_vivo->cancer end End: Data Analysis & Comparison in_vivo->end

Experimental Protocols

PAI-1 Enzymatic Chromogenic Assay
  • General Protocol:

    • Add a chromogenic substrate specific for tPA or uPA (e.g., S-2288 or S-2444).

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plasma Clot Lysis Assay
  • General Protocol:

    • In a 96-well plate, mix citrated human plasma with varying concentrations of the test inhibitor (e.g., this compound).[4]

    • Add a solution containing tPA to initiate fibrinolysis.

    • Initiate clot formation by adding a solution of thrombin and calcium chloride.

    • Immediately monitor the optical density (e.g., at 405 nm) of the wells over time at a constant temperature (e.g., 37°C).

    • The clot lysis time is defined as the time required for the turbidity to drop to 50% of the maximum value.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
  • Principle: An oxidative injury is induced in the carotid artery of an anesthetized animal (e.g., a rat) by the topical application of ferric chloride. This leads to the formation of a thrombus and occlusion of the vessel. The test compound is administered (e.g., orally) prior to the injury, and its effect on the time to occlusion or the size of the thrombus is measured.

  • General Protocol:

    • Anesthetize the animal (e.g., rat) and surgically expose the common carotid artery.

    • Administer the test compound (e.g., TM5275) or vehicle control via the desired route (e.g., oral gavage).[10]

    • Place a flow probe around the artery to monitor blood flow.

    • Apply a piece of filter paper saturated with a ferric chloride solution (e.g., 10-35%) to the adventitial surface of the artery for a defined period to induce injury.

    • Monitor the arterial blood flow continuously until the vessel is occluded (defined as zero blood flow for a set duration).

    • The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the treated group compared to the vehicle group indicates antithrombotic activity.[10]

Conclusion

References

AZ3976 Performance Benchmarked Against Leading PAI-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Performance Data

The following table summarizes the key quantitative data for AZ3976, Tiplaxtinin, and TM5275 based on various in vitro assays.

ParameterThis compoundTiplaxtinin (PAI-039)TM5275
IC50 (Enzymatic Chromogenic Assay) 26 µM[1][2]2.7 µM[3][4][5]6.95 µM[6][7]
IC50 (Plasma Clot Lysis Assay) 16 µM[1][2]Not explicitly reported in a comparable assayNot explicitly reported in a comparable assay
Binding Affinity (Kd) 0.29 µM (to latent PAI-1)[8]Not explicitly reportedNot explicitly reported
Selectivity No effect on tPA alone at 100 µM[8][9]. Further selectivity data against other serpins is not readily available.Selective for PAI-1 over other proteins including tPA and α1-antitrypsin[10].Selective for PAI-1; does not interfere with other serpin/serine protease systems at concentrations up to 100 µM[6].
Mechanism of Action Binds to latent PAI-1, accelerating the transition of active PAI-1 to the latent conformation[1][2][8].Directly inhibits PAI-1 activity[11].Binds to the strand 4 of the A β-sheet (s4A) position of PAI-1[6].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.

Enzymatic Chromogenic Assay
  • Typical Protocol:

Plasma Clot Lysis Assay
  • Typical Protocol:

    • Human plasma is treated with a clotting agent (e.g., thrombin and calcium chloride) to induce clot formation.

    • The test compound at various concentrations is added to the plasma along with a plasminogen activator like tPA.

    • The clot lysis is monitored over time by measuring the change in optical density.

    • The IC50 value is determined as the concentration of the inhibitor that results in a 50% reduction in the time required for clot lysis.

Mechanism of Action and Signaling Pathway

PAI1_Inhibition_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition cluster_inhibitors Inhibitor Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin (Clot) Fibrin (Clot) tPA/uPA tPA/uPA Active PAI-1 Active PAI-1 Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products Plasmin Active PAI-1->tPA/uPA Inhibition Latent PAI-1 Latent PAI-1 Active PAI-1->Latent PAI-1 This compound This compound This compound->Active PAI-1 Accelerates Latency Tiplaxtinin/\nTM5275 Tiplaxtinin/ TM5275 Tiplaxtinin/\nTM5275->Active PAI-1 Direct Inhibition

In Vivo Efficacy

Conclusion

This comparative guide highlights the distinct characteristics of this compound, Tiplaxtinin, and TM5275.

References

Safety Operating Guide

Navigating the Disposal of AZ3976: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of AZ3976 should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill response procedures.

This compound: Key Data

Below is a summary of the available quantitative data for this compound. This information is crucial for understanding the compound's properties and for making informed decisions regarding its handling and storage.

PropertyValueSource
CAS Number 1418747-15-5MedchemExpress, Probechem
Molecular Formula C₁₅H₁₉N₅O₃Probechem
Molecular Weight 317.34 g/mol Probechem
Appearance SolidProbechem
Storage (Solid) -20°C for 12 months; 4°C for 6 monthsProbechem
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthMedchemExpress

Step-by-Step Disposal Protocol for Research Chemicals

The following is a general, step-by-step procedure for the disposal of research chemicals like this compound. This protocol is based on established laboratory safety guidelines and should be adapted to comply with your specific institutional and local regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of an experimental mixture.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes should be kept separate. Aqueous waste should also be segregated.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is chemically resistant to the waste material. For many organic compounds, glass or polyethylene containers are suitable.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the solvent if applicable. The accumulation start date should also be clearly marked.

Step 3: Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled SAA within the laboratory.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for a waste pickup.

  • Provide Necessary Documentation: Be prepared to provide any required documentation, such as a waste manifest, to the EHS personnel.

Experimental Protocols Referenced

While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of chemical waste management are derived from standard laboratory safety manuals and regulatory guidelines. These guidelines are based on decades of research and practice in chemical hygiene and environmental protection.

Visualizing the Disposal Workflow

To further clarify the procedural steps for chemical waste disposal, the following diagram illustrates the logical workflow from waste generation to final disposal.

AZ3976_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS Department A Waste Generation (this compound) B Identify & Segregate Waste A->B C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or Time Limit Reached? D->E E->D No F Request Waste Pickup E->F Yes G EHS Collects Waste F->G H Transport to Waste Facility G->H I Final Disposal H->I

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general guidelines and, most importantly, by obtaining and following the specific instructions in the Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and responsible chemical waste management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.